Product packaging for 2-Phenyl-2-propanol(Cat. No.:CAS No. 617-94-7)

2-Phenyl-2-propanol

Cat. No.: B165765
CAS No.: 617-94-7
M. Wt: 136.19 g/mol
InChI Key: BDCFWIDZNLCTMF-UHFFFAOYSA-N
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Description

2-Phenyl-2-propanol (CAS 617-94-7), also known as α,α-Dimethylbenzyl Alcohol, is a white to pale yellow, odorless solid with a molecular formula of C9H12O and a molecular weight of 136.19 g/mol . It is an important raw material and intermediate in organic synthesis, with specific applications in the research and development of pharmaceuticals, agrochemicals, and dyestuffs . The compound is typically synthesized via a Grignard reaction between phenylmagnesium bromide and acetone . Its physical properties include a melting point range of 29°C to 34°C and a boiling point of approximately 202-215°C . It is practically insoluble in water but soluble in common organic solvents such as ethanol, benzene, and diethyl ether . In a research context, this compound also serves as the main metabolite of cumene, making it a potential biomarker for occupational exposure studies . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with care, as it may be harmful if swallowed and cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B165765 2-Phenyl-2-propanol CAS No. 617-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropan-2-ol
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InChI

InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
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InChI Key

BDCFWIDZNLCTMF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=CC=C1)O
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID3027247
Record name 2-Phenylpropan-2-ol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Solid; [HSDB] Yellow liquid; mp = 32-34 deg C; [MSDSonline]
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Boiling Point

202 °C @ 760 MM HG
Record name 2-PHENYLISOPROPANOL
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, BENZENE
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Density

0.9735 @ 20 °C/4 °C
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Vapor Pressure

Vapor pressure = 0.52 mm Hg at 37.8 °C
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Color/Form

PRISMS

CAS No.

617-94-7
Record name 2-Phenyl-2-propanol
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Melting Point

36 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Phenyl-2-propanol

This document provides a comprehensive technical overview of this compound, a tertiary alcohol with significant applications in organic synthesis and various industrial sectors. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on data relevant to research and development.

Chemical Identity and Structure

This compound, also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol where a phenyl group and two methyl groups are attached to the carbinol carbon.[1] Its structure is fundamental to its chemical reactivity, particularly its stability as a tertiary alcohol and its utility as a precursor in synthesis.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2-phenylpropan-2-ol[1][2]
CAS Number 617-94-7[3]
Molecular Formula C₉H₁₂O[3][4]
Molecular Weight 136.19 g/mol [1][4]
Synonyms α,α-Dimethylbenzyl alcohol, Dimethyl phenyl carbinol, Cumyl alcohol[4]
InChI Key BDCFWIDZNLCTMF-UHFFFAOYSA-N[1]
SMILES CC(C)(O)c1ccccc1[1]
EC Number 210-539-5

| PubChem CID | 12053[5] |

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with a mild, sweet, earthy odor.[4][5][6] Upon melting, it forms a clear, colorless to light yellow liquid.[4][7] It is practically insoluble in water but soluble in common organic solvents like ethanol, benzene, chloroform, and methanol.[1][4][5]

Table 2: Physicochemical Data

Property Value
Appearance White to pale-yellow solid or colorless to light yellow liquid after melting[4][5][7]
Melting Point 28–32 °C[5][7]
Boiling Point 202 °C (at 760 mmHg)[5][7]
Density 0.973 g/cm³ (at 25 °C)[5][7]
Flash Point 87 °C (188 °F) - 190 °F[4][6][8]
Refractive Index (n²⁰/D) 1.5196[4][6]
Water Solubility Practically insoluble[5][6][7]
Vapor Pressure 23 Pa (at 20 °C)[6]

| pKa | 14.49 ± 0.29 (Predicted)[6] |

Synthesis and Experimental Protocols

The most common and reliable laboratory-scale synthesis of this compound is through the Grignard reaction.[4][5] This method involves the reaction of a phenylmagnesium halide with acetone. Industrial production may also involve the catalytic oxidation of cumene.[9][10]

G cluster_reactants Reactants cluster_process Process cluster_products Products A Phenylmagnesium Bromide (Grignard Reagent) C Nucleophilic Addition in Dry Ether A->C B Acetone (Ketone) B->C D Acidic Workup (Hydrolysis) C->D Forms Alkoxide Intermediate E This compound (Tertiary Alcohol) D->E F Magnesium Salts (Byproduct) D->F

Caption: Grignard synthesis workflow for this compound.

This protocol outlines the synthesis of this compound from phenylmagnesium bromide and acetone.

Materials:

  • Phenylmagnesium bromide (in diethyl ether solution)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute aqueous solution (optional for workup)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of phenylmagnesium bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetone: A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent via the dropping funnel. The addition should be controlled to maintain a gentle reflux. An exothermic reaction will occur, forming a magnesium alkoxide intermediate.[11]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. The mixture will likely become a thick, grayish precipitate.

  • Hydrolysis (Workup): The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[11] This step hydrolyzes the alkoxide intermediate to the desired alcohol and precipitates magnesium salts. Using a dilute acid like HCl is an alternative, but care must be taken as strong acids can cause dehydration of the tertiary alcohol product.[11]

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two more times with diethyl ether. The organic layers are combined.

  • Washing: The combined organic layer is washed sequentially with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), and then filtered to remove the drying agent.

  • Solvent Removal: The diethyl ether is removed from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Reactivity and Applications

This compound's tertiary alcohol structure dictates its reactivity. It is a versatile intermediate in the synthesis of a wide range of chemical products.[8][11]

  • Dehydration: Being a tertiary alcohol, it readily undergoes acid-catalyzed dehydration to form α-methylstyrene (2-phenyl-1-propene), a valuable monomer in polymer chemistry.[11]

  • Oxidation: Oxidation of this compound can lead to products like phenylacetone or benzaldehyde, depending on the reaction conditions.[11]

  • Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel anti-inflammatory drugs.[4][11]

  • Agrochemicals: The compound is used as an intermediate in the production of certain pesticides and herbicides.[4][11]

  • Fragrances and Cosmetics: Due to its mild, pleasant rose-like aroma, it is used as an additive in perfumes and cosmetics.[12][13]

  • Dyestuffs: It is employed as an intermediate in the manufacturing of various dyes and pigments.[4][11]

  • Biomarker: As the primary metabolite of cumene, this compound is used as a biomarker to monitor exposure to cumene in toxicological and environmental health studies.[5][11]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

Technique Key Features and Data
¹H NMR Phenyl Protons (C₆H₅): Multiplet typically observed in the range of δ 7.2-7.4 ppm. Methyl Protons (2 x CH₃): A sharp singlet for the six equivalent protons of the two methyl groups, typically around δ 1.5 ppm. Hydroxyl Proton (OH): A singlet whose chemical shift is variable and depends on concentration and solvent; it can often be found between δ 1.8 and 2.2 ppm.[9][14]
¹³C NMR Quaternary Carbon (C-O): ~δ 73 ppm. Methyl Carbons (2 x CH₃): ~δ 32 ppm. Phenyl Carbons: Signals in the aromatic region (~δ 125-148 ppm).[9]
IR Spectroscopy O-H Stretch: A strong, broad absorption band in the region of 3400-3600 cm⁻¹ characteristic of the hydroxyl group. C-O Stretch: A strong absorption band around 1150-1200 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 136. Base Peak: A prominent fragment at m/z = 121, corresponding to the loss of a methyl group ([M-CH₃]⁺) to form a stable tertiary carbocation. |

Safety and Handling

This compound is considered hazardous and requires careful handling.

  • Hazards: It is harmful if swallowed (H302) and causes skin (H315) and serious eye irritation (H319).[4][15] There is also evidence suggesting it may cause allergic reactions in humans.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. For handling the powder, a dust mask is recommended.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][16]

  • Incompatibilities: It is reactive with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16]

References

2-Phenyl-2-propanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-Phenyl-2-propanol

Introduction

This compound, also known by synonyms such as α,α-dimethylbenzyl alcohol and dimethyl phenyl carbinol, is a tertiary alcohol with significant applications in various scientific and industrial fields.[1] It serves as a crucial intermediate in organic synthesis, finding use in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Furthermore, it is recognized as the primary metabolite of cumene, making it a valuable biomarker for monitoring cumene exposure in occupational health settings.[3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, metabolic pathways, and analytical methodologies for its detection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 617-94-7
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol [1][4]
Appearance White to pale yellow solid; colorless to yellow liquid after melting[1][2][3]
Melting Point 28-32 °C[2][3]
Boiling Point 202 °C[2][3]
Density 0.973 g/cm³ at 25 °C[2][3]
Solubility in water Practically insoluble[2][3]
Solubility in organic solvents Soluble in ethanol and benzene[3][5]
Refractive Index (n20/D) 1.5196

Toxicological Data

The following table summarizes the available acute toxicity data for this compound. It is classified as harmful if swallowed and can cause skin and eye irritation.

Route of AdministrationSpeciesLD50 Value
OralRat1300 mg/kg[6]
OralMouse1400 mg/kg[6]
DermalRabbit4300 mg/kg[6]

Experimental Protocols

Synthesis of this compound

1. Grignard Reaction

A common laboratory-scale synthesis of this compound involves the Grignard reaction between phenylmagnesium bromide and acetone.[1][3]

  • Reaction: Phenylmagnesium bromide reacts with acetone in an ethereal solvent, followed by acidic workup to yield this compound.

  • General Procedure:

    • In a flask, add the aryl or alkyl ester (0.5 mmol) to 1.0 mL of water or 1.0 g of a deep eutectic solvent (DES) at room temperature.

    • Vigorously stir the mixture.

    • Rapidly add a solution of the Grignard reagent (2.5 equivalents) to the mixture with continued vigorous stirring to form an emulsion.

    • After 20 seconds, dilute the reaction mixture with 2 mL of water.

    • Extract the product with cyclopentyl methyl ether (3 x 3.0 mL).

    • Remove the volatile components under reduced pressure.

    • Purify the residue by column chromatography on silica gel (hexane/EtOAc, 8/2) to obtain the desired product.[7]

2. Catalytic Oxidation of Cumene

An alternative synthesis route is the catalytic oxidation of cumene.[8][9]

  • Reaction: Cumene is oxidized using oxygen in the presence of a nitrogen-doped carbon material as a heterogeneous catalyst to produce this compound and acetophenone.[8][9]

  • General Procedure:

    • Add 10.00 mL of cumene and 100 mg of a solid nitrogen-doped carbon material to a three-necked flask.

    • Sonicate the mixture for 2 minutes to form a suspension.

    • Heat the suspension to 80 °C in an oil bath with magnetic stirring.

    • Introduce oxygen at a rate of 10 mL/min and allow the reaction to proceed for 8 hours under normal pressure.

    • After the reaction, separate the solid catalyst by filtration.

    • The resulting liquid mixture contains this compound, acetophenone, and unreacted cumene, which can be separated and purified.[8]

Analysis of this compound as a Biomarker for Cumene Exposure

This compound is the main metabolite of cumene and its presence in urine can be used as a biomarker of exposure.[3] An analytical method for its detection is described below.

  • Methodology: Solid-Phase Microextraction (SPME) from the headspace coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Procedure:

    • Urine samples undergo acid hydrolysis.

    • Derivatization is performed with acetic anhydride and pyridine.

    • A 30 μm polydimethylsiloxane SPME fiber is used to sample the derivatized this compound from the headspace.

    • The sample is then analyzed by GC-MS.

    • This method has a reported limit of detection (LOD) of 0.034 mg/L and a limit of quantification (LOQ) of 0.10 mg/L.[10]

Metabolic Pathway and Analytical Workflow

The biotransformation of cumene to this compound is a key metabolic pathway in humans and animals exposed to cumene.[11] In inhalation studies with humans, approximately 35% of the inhaled cumene was eliminated as this compound.[11] The primary urinary metabolite is the glucuronide conjugate of this compound.[12]

Cumene_Metabolism Cumene Cumene Metabolite This compound Cumene->Metabolite Oxidative Metabolism Conjugate This compound glucuronide Metabolite->Conjugate Glucuronidation Excretion Urinary Excretion Conjugate->Excretion

Caption: Metabolic pathway of cumene to this compound and its subsequent excretion.

The general workflow for the analysis of this compound in urine as a biomarker is depicted below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Acid Hydrolysis Urine->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization SPME Headspace SPME Derivatization->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for the analysis of this compound in urine.

Applications and Safety

This compound is a versatile compound with several applications:

  • Chemical Intermediate: It is a key raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

  • Fragrance Industry: It is used as a fragrance ingredient.[13][14]

  • Biomarker: As the main metabolite of cumene, it is used to monitor occupational exposure to this solvent.[3]

Due to its potential hazards, appropriate safety precautions should be taken when handling this compound. It is harmful if swallowed and can cause skin and eye irritation.[6] Personal protective equipment, such as gloves, eye protection, and a respirator, should be used in a well-ventilated area.[6]

References

An In-depth Technical Guide to the Solubility of 2-Phenyl-2-propanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenyl-2-propanol, a tertiary alcohol of significant interest in organic synthesis and pharmaceutical development. This document outlines its solubility profile in various common organic solvents, details experimental protocols for solubility determination, and illustrates the underlying principles of its solvency.

Quantitative Solubility Data

Solvent ClassSolvent NameChemical FormulaSolubility DescriptionQuantitative Data (at 25°C unless specified)
Alcohols MethanolCH₃OHSoluble[1], Slightly Soluble[1]Data not available
EthanolC₂H₅OHSoluble[2][3]Data not available
Ethers Diethyl Ether(C₂H₅)₂OSoluble[2]Data not available
Aromatic Hydrocarbons BenzeneC₆H₆Soluble[2][3]Data not available
Halogenated Hydrocarbons ChloroformCHCl₃Soluble[1]Data not available
Sulfoxides Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble100 mg/mL
Water WaterH₂OInsoluble[1][3][4][5], Practically Insoluble[3]Data not available

It is important to note that terms like "soluble" and "insoluble" are qualitative. For precise applications, experimental determination of solubility is recommended.

Intermolecular Interactions and Solubility Principles

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

  • This compound's Structure: This molecule possesses both a nonpolar phenyl group and a polar hydroxyl (-OH) group. The bulky tertiary structure around the hydroxyl group can create some steric hindrance, potentially affecting its ability to form hydrogen bonds.[6][7]

  • Solubility in Polar Protic Solvents (e.g., Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form hydrogen bonds with the solvent molecules, leading to good solubility.[8][9]

  • Solubility in Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole-dipole interactions but do not donate hydrogen bonds. The polar hydroxyl group of this compound can engage in dipole-dipole interactions with these solvents, contributing to its solubility.

  • Solubility in Nonpolar Solvents (e.g., Benzene, Hexane): The nonpolar phenyl group of this compound allows for van der Waals interactions with nonpolar solvents, resulting in solubility.

  • Insolubility in Water: Despite the presence of a hydroxyl group capable of hydrogen bonding, the large, nonpolar phenyl group dominates the molecule's character, making it hydrophobic and thus insoluble in water.[8][10]

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound.

Intermolecular Interactions Governing Solubility of this compound cluster_solute This compound cluster_solvent Solvent cluster_interactions Dominant Intermolecular Forces Solute C6H5C(CH3)2OH Polar_Group Polar -OH group Solute->Polar_Group exhibits Nonpolar_Group Nonpolar Phenyl & Isopropyl Groups Solute->Nonpolar_Group exhibits H_Bonding Hydrogen Bonding Polar_Group->H_Bonding interacts via VDW Van der Waals Forces Nonpolar_Group->VDW interacts via Solvent_Type Solvent Type Polar_Protic Polar Protic (e.g., Ethanol) Solvent_Type->Polar_Protic Nonpolar Nonpolar (e.g., Benzene) Solvent_Type->Nonpolar Polar_Protic->H_Bonding interacts via Nonpolar->VDW interacts via Solubility Solubility H_Bonding->Solubility leads to VDW->Solubility leads to

Caption: Intermolecular forces driving this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. Below are detailed methodologies for two common experimental approaches.

Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Constant temperature bath/shaker

  • Evaporating dish

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

    • Filter the solution using a syringe filter (appropriate for the solvent) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (32-34°C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

    • Express the solubility in desired units (e.g., g/100 mL or mol/L).

The following diagram outlines the workflow for the gravimetric determination of solubility.

Workflow for Gravimetric Solubility Determination Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-48h) Add_Excess->Equilibrate Settle Allow undissolved solid to settle Equilibrate->Settle Withdraw_Aliquot Withdraw a known volume of the supernatant Settle->Withdraw_Aliquot Filter Filter the aliquot Withdraw_Aliquot->Filter Transfer Transfer the filtered aliquot to the weighed dish Filter->Transfer Weigh_Dish Weigh a clean, dry evaporating dish Weigh_Dish->Transfer Calculate Calculate solubility Evaporate Evaporate the solvent Transfer->Evaporate Dry Dry the residue to a constant weight Evaporate->Dry Weigh_Final Weigh the dish with residue Dry->Weigh_Final Weigh_Final->Calculate End End Calculate->End

Caption: Gravimetric method workflow for solubility measurement.

UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound and relies on Beer-Lambert's law.

Materials:

  • This compound

  • Selected organic solvent (must be UV transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature bath/shaker

Procedure:

  • Determination of Analytical Wavelength (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a small aliquot of the clear supernatant from the saturated solution.

    • Dilute the aliquot quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units.

The following diagram illustrates the workflow for the UV-Vis spectroscopic determination of solubility.

Workflow for UV-Vis Spectroscopic Solubility Determination cluster_prep Initial Preparation cluster_sat_sol Saturated Solution Preparation cluster_analysis Analysis Determine_Lambda_Max Determine λmax of this compound in the chosen solvent Prepare_Calibration Prepare standard solutions and generate a calibration curve Determine_Lambda_Max->Prepare_Calibration Calculate Calculate concentration from calibration curve and dilution factor Add_Excess Add excess this compound to solvent Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Withdraw_Aliquot Withdraw and filter an aliquot of the supernatant Equilibrate->Withdraw_Aliquot Dilute Quantitatively dilute the aliquot to fall within calibration range Withdraw_Aliquot->Dilute Measure_Absorbance Measure the absorbance of the diluted sample at λmax Dilute->Measure_Absorbance Measure_Absorbance->Calculate End End Calculate->End

Caption: UV-Vis spectroscopy workflow for solubility measurement.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents, the underlying principles governing its solubility, and comprehensive experimental protocols for its determination. While qualitative data indicates good solubility in many common organic solvents and poor solubility in water, further quantitative studies are encouraged for specific applications in research and development. The provided methodologies offer robust frameworks for obtaining precise and reliable solubility data.

References

Spectroscopic Analysis of 2-Phenyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-2-propanol (Cumyl alcohol), a tertiary alcohol of interest in various chemical and pharmaceutical research fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.5Multiplet5HAromatic protons (C₆H₅)
~2.1Singlet1HHydroxyl proton (-OH)
~1.6Singlet6HMethyl protons (2 x -CH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~148Quaternary aromatic carbon (C-ipso)
~128Aromatic carbons (C-ortho, C-meta)
~126Aromatic carbon (C-para)
~72Quaternary aliphatic carbon (C-OH)
~32Methyl carbons (2 x -CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
~3400 (broad)O-H stretchAlcohol (-OH)
~3100-3000C-H stretch (aromatic)Aromatic C-H
~3000-2850C-H stretch (aliphatic)Aliphatic C-H
~1600, ~1495, ~1450C=C stretchAromatic ring
~1200C-O stretchTertiary Alcohol (C-O)
~760, ~700C-H bend (out-of-plane)Monosubstituted benzene
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
136Moderate[M]⁺ (Molecular Ion)
121High[M - CH₃]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)
43Very High[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum, resulting in single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

    • The receiver gain should be adjusted to prevent signal clipping.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[4]

    • Place one to two drops of liquid this compound onto the surface of one salt plate.[5]

    • Carefully place the second salt plate on top, creating a thin liquid film between the plates.[6]

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty instrument.[4]

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates thoroughly with a suitable dry solvent (e.g., dichloromethane or acetone) after use.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[7]

    • Mass Analyzer: Set to scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-200).

    • The mass spectrum of the compound is recorded as it elutes from the GC column.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow Sample Sample: This compound IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Sample->NMR Data_Integration Data Integration & Structure Elucidation IR->Data_Integration MS->Data_Integration H_NMR ¹H NMR NMR->H_NMR Proton Environment C_NMR ¹³C NMR NMR->C_NMR Carbon Skeleton H_NMR->Data_Integration C_NMR->Data_Integration Structure Confirmed Structure: This compound Data_Integration->Structure

Caption: Workflow for Spectroscopic Identification.

References

Health and safety information for 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of 2-Phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound (CAS No. 617-94-7), also known as α,α-Dimethylbenzyl alcohol. The following sections detail its toxicological properties, fire and explosion hazards, handling procedures, and emergency measures, compiled to ensure safe laboratory and manufacturing practices.

Toxicological Profile

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Acute exposure can also lead to respiratory system irritation.[2]

Quantitative Toxicity Data

The acute toxicity of this compound has been evaluated through various studies. The median lethal dose (LD50) and median lethal concentration (LC50) values are critical indicators of a substance's short-term poisoning potential. These values are summarized below.

Toxicity Data Route Species Value References
LD50OralRat1300 mg/kg[2][3][4]
LD50OralMouse1400 mg/kg[2]
LD50DermalRabbit4300 mg/kg[2][4][5]
Skin IrritationDermalRabbitSevere (500 mg/24h)[3]
Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Experimental Protocols

The toxicological data presented are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and international acceptance.

Acute Oral Toxicity (OECD Guideline 401, now replaced)

This test was historically used to determine the LD50 value.[6]

  • Principle: A single dose of the substance is administered orally to a group of fasted animals.[6][7]

  • Methodology:

    • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[6]

    • Administration: The test substance is administered by gavage in graduated doses to several groups of experimental animals.

    • Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[6]

    • Endpoint: The LD50 is calculated as the statistically derived single dose expected to cause death in 50% of the animals.[6] All animals are subjected to a gross necropsy.[6]

  • Note: OECD 401 has been deleted and replaced by alternative methods (TG 420, 423, and 425) that use fewer animals and focus on evident toxicity rather than lethality as the primary endpoint.[7][8]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the toxic effects resulting from short-term dermal exposure.[9][10]

  • Principle: The substance is applied to the skin of an animal in a single dose.[10]

  • Methodology:

    • Animal Selection: The test is typically performed on adult rats.[9][11]

    • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal's trunk.

    • Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[11]

    • Observation: Animals are observed for mortality and systemic toxicity for 14 days. Body weight is recorded weekly.

    • Endpoint: The LD50 is determined, and all animals undergo a gross necropsy.[10]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12][13]

  • Principle: A single dose of the substance is applied to a small area of the skin.[13]

  • Methodology:

    • Animal Selection: The albino rabbit is the preferred species.[13]

    • Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a patch of shaved skin and covered with a gauze patch.[12]

    • Exposure: The exposure duration is typically 4 hours.[12]

    • Observation: Skin reactions, primarily erythema (redness) and edema (swelling), are graded at 1, 24, 48, and 72 hours after patch removal.[12][14] The observation period may be extended to 14 days to assess the reversibility of the effects.[14]

    • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions observed.[15]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline determines the potential for a substance to produce irritation or damage to the eye.[1][5]

  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye.[1][16]

  • Methodology:

    • Animal Selection: The albino rabbit is the recommended test animal.[1][16]

    • Application: A defined amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.[1][16]

    • Observation: The eyes are examined for reactions to the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[1][16] The observation period can be extended to 21 days to evaluate the reversibility of effects.[4][17]

    • Endpoint: The substance is classified based on the severity and persistence of ocular lesions.[1][4] The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[5]

Fire and Explosion Hazards

This compound is a combustible solid/liquid.[2][5] It presents a slight fire hazard when exposed to heat or flame.[3]

Flammability Data
Property Value References
Flash Point87 °C (188.6 °F)[2][4]
GHS Flammable Liquid CategoryCategory 4

Note: GHS Category 4 for flammable liquids applies to liquids with a flash point > 60 °C and ≤ 93 °C.[18]

Experimental Protocol: Flash Point Determination (ASTM D93)

The flash point is determined using a standardized closed-cup method, such as the Pensky-Martens procedure.[19]

  • Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[19][20]

  • Methodology:

    • Apparatus: A brass test cup is filled with the sample and sealed with a lid containing apertures for a stirrer, thermometer, and ignition source.[19]

    • Procedure: The sample is heated and stirred at a specified rate. At regular temperature intervals, stirring is stopped, and the ignition source is dipped into the cup.[19]

    • Endpoint: The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[19][21]

Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-stable foam, carbon dioxide (CO2), or water spray.[2][3] For large fires, water spray or fog is recommended.[2]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[2]

  • Hazardous Combustion Products: Combustion produces toxic carbon oxides (CO, CO2), aldehydes, and other pyrolysis products.[2][3]

  • Special Protective Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[3][12]

Handling, Storage, and Disposal

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate controls. The following workflow illustrates the general logic for PPE selection.

PPE_Selection_Workflow start Assess Exposure Potential ventilation Is general ventilation sufficient? start->ventilation local_exhaust Use Local Exhaust Ventilation (e.g., Fume Hood) ventilation->local_exhaust No skin_contact Potential for Skin/Eye Contact? ventilation->skin_contact Yes respirator Wear Approved Respirator (e.g., NIOSH/MSHA) local_exhaust->respirator If airborne levels still exceed limits local_exhaust->skin_contact respirator->skin_contact ppe_basic Standard PPE: - Lab Coat - Safety Glasses skin_contact->ppe_basic No ppe_enhanced Enhanced PPE: - Chemical Goggles / Face Shield - Chemical-Resistant Gloves (e.g., PVC) - Protective Boots / Apron skin_contact->ppe_enhanced Yes end Proceed with Work ppe_basic->end ppe_enhanced->end

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not ingest or breathe dust/mist.[2] Keep away from heat, sparks, and open flames.[12] Use in a well-ventilated area or under local exhaust ventilation.[2]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[3] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][12]

Accidental Release and Disposal
  • Spill Cleanup: Shut off all ignition sources.[2] Ventilate the area. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[2] For solid spills, use a shovel to place the material into a waste container.[2]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[2]

First-Aid Measures

Immediate medical attention is recommended in all cases of significant exposure. The following decision tree outlines the initial response steps.

First_Aid_Workflow exposure Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Airborne skin Skin Contact route->skin Dermal eye Eye Contact route->eye Ocular ingestion Ingestion route->ingestion Oral action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. If breathing is difficult, give oxygen. inhalation->action_inhale action_skin 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water   for at least 15 minutes. skin->action_skin action_eye 1. Immediately flush eyes with running water   for at least 15 minutes, lifting eyelids. 2. Remove contact lenses, if present. eye->action_eye action_ingest 1. DO NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an   unconscious person. ingestion->action_ingest seek_medical Seek Immediate Medical Attention Show SDS/Label to Physician action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: First-Aid Decision Workflow for this compound Exposure.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin gently and thoroughly with soap and running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of running water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Physical and Chemical Properties

Property Value References
Molecular Formula C9H12O[5][6]
Molar Mass 136.19 g/mol [5][6]
Appearance White to pale-yellow solid; colorless to yellow liquid after melting[5][19]
Melting Point 28–32 °C[5][20]
Boiling Point 202 °C[5][6]
Density 0.973 g/cm³ at 20-25 °C[5][6]
Solubility Insoluble in water; Soluble in ethanol, ether, and benzene[1][5][6]
Vapor Pressure 0.52 mm Hg at 37.8 °C[6]

References

The Genesis of a Tertiary Alcohol: An In-depth Technical Guide to the Discovery and Synthesis of 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and synthetic evolution of 2-phenyl-2-propanol, a significant tertiary alcohol with applications in pharmaceuticals, agrochemicals, and dyestuffs.[1] We will explore the core synthetic methodologies, providing detailed experimental protocols, quantitative data for comparison, and visualizations of the underlying reaction mechanisms.

Historical Context: The Dawn of Organometallic Chemistry

The story of this compound's synthesis is intrinsically linked to the pioneering work in organometallic chemistry at the turn of the 20th century. The journey begins with Philippe Barbier, who is often regarded as a foundational figure in this field.[2][3] In 1899, Barbier published his work on the reaction of an alkyl halide, a carbonyl compound, and a metal, which became known as the Barbier reaction.[2][4] This method allowed for the in-situ generation of an organometallic species that would then react with the carbonyl compound to produce an alcohol.[4]

However, Barbier's method sometimes suffered from issues with reproducibility and yields.[2] It was his doctoral student, Victor Grignard, who refined this procedure. In 1900, Grignard introduced a two-step process where the organomagnesium halide, now famously known as the Grignard reagent, was prepared first and then subsequently reacted with the carbonyl compound.[2] This modification significantly improved the reliability and efficiency of the reaction, earning Grignard the Nobel Prize in Chemistry in 1912.[5] The Grignard reaction remains a cornerstone of organic synthesis for forming carbon-carbon bonds and is a primary method for synthesizing tertiary alcohols like this compound.[6][7][8]

Core Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The most prominent among these are the Grignard reaction, the Barbier reaction, and the oxidation of cumene. Each method offers distinct advantages and is suited for different applications, from laboratory-scale synthesis to industrial production.

The Grignard Reaction: A Classic Approach

The Grignard reaction is the most common and versatile method for the laboratory synthesis of this compound.[1][9] The reaction involves the nucleophilic addition of a phenylmagnesium halide (typically bromide) to acetone.[9]

Reaction Scheme:

Experimental Protocol:

  • Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), bromobenzene, acetone, dilute acid (e.g., HCl or H₂SO₄) for quenching.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • A solution of bromobenzene in the anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.

    • Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and the formation of a cloudy solution), the flask is cooled in an ice bath.

    • A solution of acetone in the anhydrous solvent is then added dropwise while maintaining a low temperature.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure completion.

    • The reaction is then quenched by carefully adding a dilute acid solution.

    • The product is extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.[10]

Quantitative Data:

ParameterValueReference
Moles of Bromobenzene0.00142 mol[10]
Moles of Magnesium0.00712 mol[10]
Moles of Acetone0.00142 mol[10]
SolventTetrahydrofuran (THF)[10]
Reaction TimeNot specified[10]
YieldNot specified[10]

Reaction Workflow:

Grignard_Synthesis cluster_reagent_prep Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent Anhydrous Ether/THF Magnesium Magnesium Magnesium->Grignard_Reagent Alkoxide_Intermediate Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Acetone Acetone Acetone->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Acid_Quench Acidic Workup (H₃O⁺) Acid_Quench->Product

Caption: Workflow for the Grignard synthesis of this compound.

The Barbier Reaction: The One-Pot Precursor

The Barbier reaction offers a more direct, one-pot synthesis of this compound by reacting bromobenzene, acetone, and a metal (like magnesium) simultaneously.[4][11] While historically significant as the precursor to the Grignard reaction, it is less commonly used in modern laboratory settings due to potential side reactions and lower yields compared to the two-step Grignard method.

Reaction Scheme:

Experimental Protocol:

  • Materials: Magnesium turnings, anhydrous diethyl ether or THF, bromobenzene, acetone.

  • Procedure:

    • In a flask, a mixture of magnesium turnings and acetone in an anhydrous solvent is prepared.

    • A solution of bromobenzene in the same solvent is added dropwise to the stirred mixture.

    • The reaction proceeds, forming the organomagnesium species in situ, which then immediately reacts with the acetone present.

    • After the reaction is complete, a standard acidic workup is performed to isolate the this compound.

Quantitative Data:

Quantitative data for the Barbier synthesis of this compound is less commonly reported in modern literature, as the Grignard method is generally preferred for its higher efficiency.

Logical Relationship Diagram:

Barbier_vs_Grignard Barbier Barbier Reaction (One-Pot) Barbier_Precursor Historical Precursor Barbier->Barbier_Precursor Grignard Grignard Reaction (Two-Step) Grignard_Refinement Refinement for Higher Yield & Reproducibility Grignard->Grignard_Refinement Barbier_Precursor->Grignard Led to the development of

Caption: Relationship between the Barbier and Grignard reactions.

Industrial Synthesis: Catalytic Oxidation of Cumene

On an industrial scale, this compound is often synthesized through the catalytic oxidation of cumene (isopropylbenzene).[1][12][13][14] This process is economically viable for large-scale production. The method typically involves the oxidation of cumene to cumene hydroperoxide, which is then reduced to this compound.[12][14]

Reaction Scheme:

Experimental Protocol (General Overview):

  • Materials: Cumene, oxygen or air, a suitable catalyst (e.g., nitrogen-doped carbon materials), a reducing agent for the hydroperoxide step.[12][13]

  • Procedure:

    • Cumene is oxidized with air or oxygen in the presence of a catalyst at elevated temperatures and pressures to form cumene hydroperoxide.

    • The resulting cumene hydroperoxide is then reduced to this compound. This reduction can be achieved using various methods, including catalytic hydrogenation or with inorganic reducing agents like sodium sulfite.[13][14]

    • The final product is purified through distillation.

Quantitative Data:

ParameterValueReference
CatalystNitrogen-doped carbon nanotubes[12]
OxidantOxygen[12]
Temperature80 °C[12]
Reaction Time8 hours[12]
Cumene ConversionVaries with catalyst[15]
This compound SelectivityVaries with catalyst[15]

Process Workflow:

Cumene_Oxidation Cumene Cumene Oxidation Catalytic Oxidation Cumene->Oxidation CHP Cumene Hydroperoxide Oxidation->CHP O₂ Reduction Reduction CHP->Reduction [H] Product This compound Reduction->Product

References

The Role of 2-Phenyl-2-propanol as a Key Metabolite of Cumene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumene (isopropylbenzene) is a high-production-volume chemical with widespread industrial applications. Its metabolism in biological systems is of significant interest due to its potential toxicity and carcinogenicity. This technical guide provides an in-depth analysis of 2-phenyl-2-propanol, the major metabolite of cumene. We will explore the metabolic pathways leading to its formation, its role in the toxicological profile of cumene, and the analytical methodologies for its detection and quantification. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.

Introduction

Cumene is primarily metabolized by the cytochrome P450 (CYP) enzyme system, predominantly in the liver and lungs.[1][2][3] The main metabolic pathway is the oxidation of the isopropyl side chain, leading to the formation of this compound.[1][2][3] This tertiary alcohol is then often conjugated with glucuronic acid before being excreted in the urine.[1][2][3] The quantification of this compound in urine serves as a reliable biomarker for assessing cumene exposure.[4][5] While this compound itself is considered less toxic than other potential reactive metabolites, its formation is a critical step in the overall disposition and toxicokinetics of cumene. Understanding the dynamics of this compound formation is crucial for evaluating the health risks associated with cumene exposure.

Metabolic Pathways of Cumene

The biotransformation of cumene is a complex process involving multiple enzymatic reactions. The two primary pathways are side-chain oxidation and ring oxidation, with the former being the dominant route.

Side-Chain Oxidation: The Major Pathway

The principal metabolic fate of cumene is the hydroxylation of the tertiary carbon on the isopropyl side chain, catalyzed by CYP enzymes. This reaction yields this compound. This metabolite is the most abundant found in the urine of exposed animals and humans.[1][2][3][6] Subsequently, this compound undergoes phase II metabolism, primarily through glucuronidation, to form this compound glucuronide, which is then readily excreted.[1][2][3]

A minor pathway of side-chain oxidation involves the formation of α-methylstyrene, which can be further metabolized to the reactive epoxide, α-methylstyrene oxide.[7] This epoxide is a known mutagen and is implicated in the carcinogenic effects of cumene.[8]

Cumene_Metabolism cluster_minor Minor Pathway Cumene Cumene P450 Cytochrome P450 (Side-Chain Oxidation) Cumene->P450 Major Pathway P450_minor Cytochrome P450 Cumene->P450_minor Two_Phenyl_Two_Propanol This compound P450->Two_Phenyl_Two_Propanol Glucuronidation UGT Two_Phenyl_Two_Propanol->Glucuronidation Glucuronide_Conjugate This compound Glucuronide Glucuronidation->Glucuronide_Conjugate Excretion Urinary Excretion Glucuronide_Conjugate->Excretion AMS α-Methylstyrene P450_minor->AMS AMSO α-Methylstyrene Oxide (Reactive Metabolite) AMS->AMSO

Figure 1: Major metabolic pathway of cumene to this compound.
Ring Oxidation: A Minor but Potentially Toxic Pathway

A smaller fraction of cumene undergoes oxidation on the aromatic ring, also mediated by CYP enzymes. This pathway can lead to the formation of various phenolic metabolites. While these are minor products, ring oxidation can potentially generate reactive intermediates, such as arene oxides, which can bind to cellular macromolecules and contribute to toxicity.

Quantitative Analysis of Cumene Metabolism

The distribution and excretion of cumene and its metabolites have been extensively studied in animal models. The following tables summarize key quantitative data from studies in F344 rats and B6C3F1 mice.

Table 1: Distribution of [¹⁴C]Cumene-Derived Radioactivity in Male F344 Rats and B6C3F1 Mice 24 hours After a Single Oral Dose.

TissueMale F344 Rats (% of Dose)Male B6C3F1 Mice (% of Dose)
Urine70-80%70-80%
Feces~1%~1%
Expired Air<1-22%<1-22%
Adipose TissueHighModerate
LiverHighHigh
KidneyHighHigh
LungModerateHigh

Data compiled from Chen et al., 2011.[9]

Table 2: Percentage of Major Metabolites in Urine and Bile of Male F344 Rats After a Single Intravenous Dose of [¹⁴C]Cumene (1.4 mg/kg).

MetaboliteUrine (0-24h)Bile (0-6h)
This compound glucuronide Major Major
2-Phenyl-1-propanol glucuronidePresentPresent
2-Phenylpropionic acidPresentPresent
Other glucuronidated metabolitesPresentPresent

Data compiled from Chen et al., 2011.[9][10][11]

Table 3: In Vitro Metabolism of Cumene in Liver and Lung Microsomes from Female Rats and Mice.

Microsomal SourceMajor MetaboliteRelative Metabolic Rate
Rat LiverThis compound+++
Rat LungThis compound+
Mouse LiverThis compound+++
Mouse LungThis compound++++

Data compiled from Chen et al., 2011.[9][11] The number of "+" indicates the relative rate of metabolism.

Toxicological Significance of this compound and Other Cumene Metabolites

The toxicity of cumene is multifaceted, involving both the parent compound and its various metabolites. While cumene itself can cause central nervous system depression, its carcinogenic potential is largely attributed to its metabolic activation.

Acute Toxicity of this compound

This compound exhibits moderate acute toxicity.

Table 4: Acute Toxicity of this compound.

SpeciesRouteLD50Reference
RatOral1300 mg/kgWikipedia
MouseOral1400 mg/kgPubChem
RabbitDermal4300 mg/kgWikipedia
Role in Cumene-Induced Carcinogenesis

The carcinogenicity of cumene is thought to be mediated by its reactive metabolites, particularly α-methylstyrene oxide.[8] This electrophilic intermediate can bind to DNA, leading to mutations in critical genes such as K-ras and p53.[8][12] Studies have shown that cumene-induced lung tumors in mice exhibit a high frequency of mutations in these genes.[8][12]

The formation of this compound represents a detoxification pathway, diverting cumene away from the formation of the more reactive α-methylstyrene oxide. Therefore, the balance between these two metabolic pathways is a critical determinant of cumene's carcinogenic risk.

Oxidative Stress and Cellular Signaling

The metabolism of cumene, particularly through the generation of reactive intermediates, can lead to oxidative stress.[13][14] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also perturb cellular signaling pathways.

One of the key signaling pathways implicated in cumene-induced carcinogenesis is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Erk signaling cascade.[15] Mutations in K-ras, a common finding in cumene-induced tumors, can lead to the constitutive activation of the MAPK/Erk pathway, promoting cell proliferation and survival.[15]

Cumene_Toxicity_Pathway Cumene Cumene Metabolism Metabolic Activation (CYP450) Cumene->Metabolism Reactive_Metabolites Reactive Metabolites (e.g., α-methylstyrene oxide) Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress (ROS Generation) Metabolism->Oxidative_Stress DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Oxidative_Stress->DNA_Damage Gene_Mutations Gene Mutations (K-ras, p53) DNA_Damage->Gene_Mutations MAPK_Activation MAPK/Erk Pathway Activation Gene_Mutations->MAPK_Activation Cell_Proliferation Increased Cell Proliferation & Survival MAPK_Activation->Cell_Proliferation Tumor_Formation Tumor Formation Cell_Proliferation->Tumor_Formation

Figure 2: Proposed signaling pathway for cumene-induced carcinogenesis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the metabolism of cumene and the analysis of its metabolite, this compound.

In Vitro Metabolism of Cumene using Liver Microsomes

This protocol is based on the methodology described by Chen et al. (2011).[9]

Objective: To determine the in vitro metabolism of cumene to this compound and other metabolites using liver microsomes.

Materials:

  • Liver microsomes (from rat or mouse)

  • [¹⁴C]Cumene

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Incubator/shaking water bath (37°C)

  • Quenching solution (e.g., acetonitrile or methanol)

  • Centrifuge

  • HPLC system with a radioactivity detector

Procedure:

  • Prepare an incubation mixture containing liver microsomes, [¹⁴C]cumene, and potassium phosphate buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for metabolites using HPLC with radioactivity detection.

InVitro_Workflow Start Prepare Incubation Mixture (Microsomes, [¹⁴C]Cumene, Buffer) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Quenching Solution) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC with Radioactivity Detection) Centrifuge->Analyze

Figure 3: Experimental workflow for in vitro cumene metabolism.
Quantification of this compound in Urine by GC-MS

This protocol is adapted from a method for the determination of urinary metabolites.[4][5]

Objective: To quantify the concentration of this compound in urine samples as a biomarker of cumene exposure.

Materials:

  • Urine sample

  • Internal standard (e.g., a deuterated analog of this compound)

  • Enzyme for hydrolysis of glucuronide conjugates (e.g., β-glucuronidase)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA)

  • GC-MS system

Procedure:

  • Spike the urine sample with the internal standard.

  • Adjust the pH and add β-glucuronidase to hydrolyze the glucuronide conjugate of this compound. Incubate as required.

  • Perform a liquid-liquid extraction of the hydrolyzed sample with an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue and derivatize the analyte with a suitable agent to improve its chromatographic properties.

  • Inject the derivatized sample into the GC-MS for analysis.

  • Quantify the concentration of this compound based on the peak area ratio to the internal standard.

Conclusion

This compound is a pivotal metabolite in the biological processing of cumene. Its formation via cytochrome P450-mediated side-chain oxidation represents the major metabolic pathway for cumene. While this compound itself has moderate acute toxicity, its production is a key detoxification step, diverting cumene from more toxic metabolic pathways that can lead to the formation of reactive intermediates and subsequent carcinogenesis. The analysis of urinary this compound is a valuable tool for biomonitoring cumene exposure. A thorough understanding of the factors influencing the balance between the formation of this compound and other metabolites is essential for accurate risk assessment and the development of strategies to mitigate the adverse health effects of cumene. This technical guide provides a foundational resource for professionals engaged in research and development in areas impacted by cumene metabolism and toxicity.

References

Commercial Availability and Technical Guide for 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-propanol (CAS No. 617-94-7), also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol that serves as a valuable intermediate in organic synthesis. Its applications span the pharmaceutical, agrochemical, and fragrance industries. For researchers and drug development professionals, sourcing high-quality this compound and understanding its properties and synthesis are critical for successful project outcomes. This guide provides a comprehensive overview of the commercial availability of this compound, its technical specifications, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Suppliers

This compound is readily available from a variety of global suppliers, including large chemical distributors and specialized manufacturers. The compound is offered in a range of purities and quantities to suit different research and development needs.

Major Global Suppliers

Several multinational chemical suppliers offer this compound, often with various purity grades and in multiple package sizes. These suppliers are known for their extensive quality control and robust supply chains.

  • Thermo Fisher Scientific: Offers this compound under its Thermo Scientific Chemicals and Alfa Aesar brands, with purities typically ranging from 98% to 99%.[1][2][3]

  • Sigma-Aldrich (Merck): Provides this compound with a purity of 97%, suitable for general laboratory use.

  • TCI (Tokyo Chemical Industry): Supplies this compound, often with detailed specifications available upon request.[4]

Regional and Specialized Suppliers

In addition to global distributors, numerous manufacturers and suppliers in regions like China and India offer this compound, sometimes providing more competitive pricing for bulk quantities.

  • Chinese Suppliers: A significant number of chemical manufacturers and suppliers are based in China.

  • Indian Suppliers: Several chemical companies in India also list this compound in their product catalogs.

Available Grades and Purities

The purity of commercially available this compound typically ranges from 97% to over 99%. The grade of the chemical often dictates its suitability for specific applications.

  • Technical Grade: Suitable for industrial applications where high purity is not a primary concern.

  • Laboratory Grade: Appropriate for educational and general research purposes.

  • Reagent Grade: High purity, generally suitable for most laboratory and analytical applications.

  • Analytical/HPLC Grade: The highest purity, intended for use in sensitive analytical techniques like HPLC and GC-MS.

Technical Data

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

PropertyValueReference
CAS Number 617-94-7[1][2][4]
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [2]
Appearance White to pale yellow solid or colorless to light yellow liquid after melting[1][3]
Melting Point 29-35 °C[1]
Boiling Point 202 °C (at 760 mmHg)
Density 0.973 g/mL at 25 °C
Refractive Index n20/D 1.5196
Solubility Insoluble in water; soluble in ethanol, ether, and benzene.[2]
Representative Certificate of Analysis (Example)

Below is an example of what a Certificate of Analysis (CoA) for a high-purity grade of a tertiary alcohol might look like. The exact specifications for this compound will vary by supplier and lot.

TestSpecificationResult
Appearance Conforms to standardConforms
Assay (by GC) ≥ 99.0%99.5%
Water Content (by Karl Fischer) ≤ 0.1%0.05%
Residue on Evaporation ≤ 0.01%0.005%
Identity (by FTIR) Conforms to reference spectrumConforms

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common laboratory synthesis of this compound involves the Grignard reaction between phenylmagnesium bromide and acetone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional, as an initiator)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a small crystal of iodine.

  • In the dropping funnel, add a solution of bromobenzene in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve acetone in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A white precipitate will form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine. Dry the ether solution over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be determined, and potential impurities identified, using GC-MS.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Scan Range: 40-450 m/z.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Transfer Line Temperature: 280 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (if using MS).

    • Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

    • Quantify the concentration by comparing the peak area to that of the standard solution.

Visualizations

Supplier Selection Workflow

A Define Requirements (Purity, Quantity, Grade) B Identify Potential Suppliers (Global vs. Regional) A->B C Request Quotes & Technical Data (CoA, Specifications) B->C D Evaluate Suppliers (Quality, Cost, Lead Time) C->D E Select Supplier & Procure Material D->E

Caption: A logical workflow for selecting a suitable supplier for this compound.

Synthesis and Analysis Workflow

cluster_synthesis Synthesis cluster_analysis Analysis A Grignard Reagent Formation B Reaction with Acetone A->B C Aqueous Work-up & Extraction B->C D Purification (Distillation/Recrystallization) C->D E Sample Preparation D->E H Pure this compound D->H F GC-MS Analysis E->F G Data Interpretation (Purity & Impurity Profile) F->G G->H Confirm Purity

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-2-propanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of alcohols from carbonyl compounds. This document provides detailed application notes and protocols for the synthesis of the tertiary alcohol, 2-phenyl-2-propanol, utilizing the Grignard reaction. Two primary synthetic routes are presented: the reaction of phenylmagnesium bromide with acetone and the reaction of methylmagnesium bromide with acetophenone. These protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings, including those involved in drug development, where the synthesis of complex organic molecules is paramount.

Reaction Overview

The synthesis of this compound via a Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone. The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield the final tertiary alcohol product.[1][2][3] The general scheme for this transformation is illustrated below:

Route 1: Phenylmagnesium bromide + Acetone → this compound Route 2: Methylmagnesium bromide + Acetophenone → this compound

Data Presentation

Product Characterization: this compound
PropertyValueReference
Molecular FormulaC₉H₁₂O[4][5]
Molecular Weight136.19 g/mol [5][6]
AppearanceWhite to pale-yellow solid[6]
Melting Point28-32 °C[6]
Boiling Point202 °C[6]
Density0.973 g/mL at 25 °C[6]
Refractive Index (n20/D)1.5196[6]
Spectral Data Summary
TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃)Signals corresponding to the methyl protons, the hydroxyl proton, and the aromatic protons of the phenyl group.[7][8][9]
¹³C NMR Resonances for the methyl carbons, the quaternary carbon bearing the hydroxyl group, and the aromatic carbons.[5]
IR Spectroscopy Characteristic broad absorption for the O-H stretch of the alcohol, C-H stretches for the aromatic and aliphatic groups, and C=C stretches for the aromatic ring.[4][5][10]
Reaction Yields
Grignard ReagentCarbonyl CompoundReported Yield
Phenylmagnesium bromideAcetone~75%[1]
Methylmagnesium bromideMethyl Benzoate~90%[11]

Reaction Mechanisms

The Grignard reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[1][2][12][13]

Route 1: Phenylmagnesium Bromide and Acetone

G cluster_reaction PhMgBr Phenylmagnesium bromide Plus1 + PhMgBr->Plus1 Acetone Acetone Intermediate Magnesium Alkoxide Intermediate Acetone->Intermediate Nucleophilic Attack Acetone->Intermediate       Plus1->Acetone Workup H₃O⁺ (Acidic Workup) Workup_edge Protonation Intermediate->Workup_edge Product This compound Workup_edge->Product G cluster_reaction MeMgBr Methylmagnesium bromide Plus1 + MeMgBr->Plus1 Acetophenone Acetophenone Intermediate Magnesium Alkoxide Intermediate Acetophenone->Intermediate Nucleophilic Attack Acetophenone->Intermediate       Plus1->Acetophenone Workup H₃O⁺ (Acidic Workup) Workup_edge Protonation Intermediate->Workup_edge Product This compound Workup_edge->Product G Start Start: Assemble Dry Glassware under Inert Atmosphere Prep_Grignard Prepare Grignard Reagent (e.g., Phenylmagnesium Bromide) Start->Prep_Grignard Cool_Grignard Cool Grignard Reagent to 0 °C Prep_Grignard->Cool_Grignard Add_Ketone Slowly Add Ketone (e.g., Acetone) Cool_Grignard->Add_Ketone Stir_RT Stir at Room Temperature Add_Ketone->Stir_RT Quench Quench Reaction with Aqueous Acid/NH₄Cl Stir_RT->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash Organic Layer and Dry Extract->Wash_Dry Evaporate Remove Solvent by Rotary Evaporation Wash_Dry->Evaporate Purify Purify Product (Distillation or Chromatography) Evaporate->Purify Analyze Characterize Product (NMR, IR, etc.) Purify->Analyze End End Analyze->End

References

Step-by-step protocol for 2-Phenyl-2-propanol synthesis in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-phenyl-2-propanol, a valuable tertiary alcohol intermediate in organic synthesis and for the development of pharmaceuticals and other specialty chemicals. The primary method detailed is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Introduction

This compound, also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol with the chemical formula C₉H₁₂O. It serves as a key building block in the synthesis of various organic molecules. The most common and accessible laboratory-scale synthesis involves the Grignard reaction, where an organomagnesium halide (Grignard reagent) reacts with a carbonyl compound.[1][2] This protocol will focus on the reaction between phenylmagnesium bromide and acetone.

Reaction Scheme

The synthesis of this compound via the Grignard reaction proceeds in two main steps:

  • Formation of the Grignard Reagent: Bromobenzene reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide.

  • Reaction with Acetone and Workup: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent hydrolysis of the resulting magnesium alkoxide in an acidic medium yields the final product, this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium turningsMg24.312.43 g (0.10 mol)
BromobenzeneC₆H₅Br157.0115.7 g (11.0 mL, 0.10 mol)Anhydrous
Anhydrous diethyl ether(C₂H₅)₂O74.12100 mL
Acetone(CH₃)₂CO58.085.81 g (7.35 mL, 0.10 mol)Anhydrous
6 M Hydrochloric acidHCl36.46~50 mL
Saturated sodium bicarbonate solutionNaHCO₃84.01~30 mL
Saturated sodium chloride solution (Brine)NaCl58.44~30 mL
Anhydrous sodium sulfateNa₂SO₄142.04As needed
Diethyl ether(C₂H₅)₂O74.12For extraction

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Drying tube (filled with CaCl₂)

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Glassware for purification (distillation apparatus or chromatography column)

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

  • Reaction Setup: Place the magnesium turnings (2.43 g) and a magnetic stir bar in the 250 mL three-necked flask. Attach the reflux condenser to the central neck, the dropping funnel to one side neck, and a stopper to the other. Place a drying tube at the top of the condenser.

  • Initiation of Reaction: Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (15.7 g) in 40 mL of anhydrous diethyl ether.

  • Add a small portion (about 5 mL) of the bromobenzene solution from the dropping funnel to the magnesium. The reaction should initiate within a few minutes, indicated by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gently warm the flask with a heating mantle or add a small crystal of iodine.

  • Addition of Bromobenzene: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 30-45 minutes.

  • Completion of Grignard Formation: After the addition is complete, gently reflux the mixture for an additional 30 minutes using a heating mantle to ensure all the magnesium has reacted. The final solution should be cloudy and grayish-brown. Cool the mixture to room temperature.

Part 2: Synthesis of this compound

  • Preparation of Acetone Solution: In a separate dry flask, prepare a solution of anhydrous acetone (5.81 g) in 40 mL of anhydrous diethyl ether.

  • Addition of Acetone: Cool the Grignard reagent solution in an ice bath. Slowly add the acetone solution dropwise from the dropping funnel to the stirred Grignard reagent. A vigorous reaction will occur, and a white precipitate will form. Control the rate of addition to maintain a gentle reflux. This addition should take about 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes.

Part 3: Workup and Purification

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing about 100 g of crushed ice and 50 mL of 6 M hydrochloric acid. Stir until the white precipitate dissolves and two clear layers are formed.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer with two 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried ether solution and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by either distillation under reduced pressure or column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Experimental Workflow

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Acetone cluster_workup Workup & Purification prep_glass Dry Glassware init_reaction Initiate Reaction: Mg + Bromobenzene in Ether prep_glass->init_reaction prep_reagents Prepare Anhydrous Reagents prep_reagents->init_reaction add_bromo Dropwise Addition of Bromobenzene Solution init_reaction->add_bromo reflux_grignard Reflux to Complete Grignard Formation add_bromo->reflux_grignard cool_grignard Cool Grignard Reagent reflux_grignard->cool_grignard add_acetone Dropwise Addition of Acetone Solution cool_grignard->add_acetone stir_rt Stir at Room Temperature add_acetone->stir_rt hydrolysis Acidic Hydrolysis (HCl/Ice) stir_rt->hydrolysis extraction Extraction with Ether hydrolysis->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry with Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation or Chromatography) evaporation->purification product This compound purification->product

References

The Role of 2-Phenyl-2-propanol as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The primary utility of 2-phenyl-2-propanol in drug discovery lies in its capacity as a modifiable scaffold. Medicinal chemists can leverage the reactive hydroxyl group to introduce a wide array of other functional groups through reactions such as substitution or elimination. This allows for the systematic alteration of the molecule's physicochemical properties, including lipophilicity, which is a critical factor in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Synthesis of this compound

The two predominant methods for the synthesis of this compound are the Grignard reaction and the catalytic oxidation of cumene.

Grignard Reaction

The Grignard reaction is a common and efficient laboratory-scale method for producing this compound with high purity.[2][3] This method involves the reaction of phenylmagnesium bromide with acetone, followed by an aqueous workup to yield the final product.[2][3]

Catalytic Oxidation of Cumene

For industrial-scale production, the catalytic oxidation of cumene (isopropylbenzene) is a frequently employed method.[4][5] This process can be optimized to selectively yield this compound alongside acetophenone.[4][5]

A summary of quantitative data for a specific synthesis protocol is presented in the table below:

ParameterValueReference
Reactants rac-5a (16.1 mg, 0.050 mmol), 2d (2.74 mg, 0.0025 mmol), K2CO3 (6.91 mg, 0.05 mmol), cumene hydroperoxide (6.95 μL, 0.038 mmol)[6]
Solvent Toluene (1.5 mL)[6]
Temperature 0 °C[6]
Reaction Time 48 h[6]
Yield 42%[6]
Enantiomeric Excess 83% ee[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a general laboratory procedure for the synthesis of this compound using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

  • Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture until most of the magnesium has been consumed.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation or chromatography.

Protocol 2: Generalized Use of this compound in the Synthesis of a Compound Library

This protocol provides a conceptual framework for how this compound can be used as a starting material to generate a library of derivatives for biological screening.

Objective: To create a library of ether derivatives of this compound for screening as potential anti-inflammatory agents.

Materials:

  • This compound

  • A diverse set of alkyl halides (e.g., benzyl bromide, allyl iodide, ethyl bromoacetate)

  • A suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a series of parallel reaction vessels, dissolve this compound in the anhydrous solvent.

  • To each vessel, add the base at 0 °C.

  • To each vessel, add a different alkyl halide.

  • Allow the reactions to proceed at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Quench each reaction with water.

  • Extract each reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ether derivatives.

  • Purify each derivative using an appropriate method, such as column chromatography.

  • Characterize each purified compound (e.g., by NMR and MS) and submit for biological screening.

Visualizations

Synthesis_of_2_Phenyl_2_propanol cluster_grignard Grignard Reaction cluster_cumene Cumene Oxidation phenylmagnesium_bromide Phenylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate phenylmagnesium_bromide->intermediate + acetone Acetone acetone->intermediate product1 This compound intermediate->product1 Hydrolysis hydrolysis Aqueous Workup cumene Cumene product2 This compound cumene->product2 Oxidation oxidation Catalytic Oxidation Experimental_Workflow start Start: this compound deprotonation Deprotonation (e.g., with NaH) start->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide alkylation Parallel Alkylation (with diverse R-X) alkoxide->alkylation library Library of Ether Derivatives alkylation->library purification Purification & Characterization library->purification screening Biological Screening (e.g., Anti-inflammatory Assay) purification->screening end Hit Identification screening->end

References

Applications of 2-Phenyl-2-propanol in the Agrochemical Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-propanol, also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol that serves as a versatile intermediate in the synthesis of various organic compounds.[1] In the agrochemical industry, it is recognized as a raw material and intermediate for the production of pesticides, including insecticides and herbicides.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of agrochemical agents.

Application Note 1: Intermediate in Insecticide Synthesis

This compound is a key structural motif for the synthesis of certain insecticides. A prominent example is in the synthesis of etofenprox, a non-ester pyrethroid insecticide. While the direct starting material for commercial etofenprox synthesis is often a closely related derivative, 2-(4-ethoxyphenyl)-2-methylpropanol, the synthetic pathway highlights the relevance of the this compound scaffold.[2] The synthesis of this key intermediate involves several classical organic reactions, demonstrating the utility of related phenylpropanol structures in building complex agrochemical molecules.

Experimental Protocol: Synthesis of Etofenprox Intermediate (2-(4-ethoxyphenyl)-2-methylpropanol)

This protocol is adapted from methodologies described in patent literature and academic publications for the synthesis of a key intermediate of the insecticide etofenprox.[2][3][4]

Workflow for the Synthesis of Etofenprox Intermediate

G cluster_0 Step 1: Acylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Ethylation cluster_3 Step 4: Synthesis of Propionic Acid Derivative (multi-step) cluster_4 Step 5: Reduction Phenol Phenol PhenylIsobutyrate Phenyl Isobutyrate Phenol->PhenylIsobutyrate Acylation IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->PhenylIsobutyrate PhenylIsobutyrate_ref Phenyl Isobutyrate Hydroxyketone 4-Hydroxyphenyl- α-methylethyl ketone PhenylIsobutyrate_ref->Hydroxyketone AlCl₃ Hydroxyketone_ref 4-Hydroxyphenyl- α-methylethyl ketone Ethoxyketone 4-Ethoxyphenyl- α-methylethyl ketone Hydroxyketone_ref->Ethoxyketone Diethyl Sulfate Ethoxyketone_ref 4-Ethoxyphenyl- α-methylethyl ketone PropionicAcidEster 2-(4-ethoxyphenyl)-2-methyl propionic acid alkyl ester Ethoxyketone_ref->PropionicAcidEster Halogenation, Rearrangement, Esterification PropionicAcidEster_ref 2-(4-ethoxyphenyl)-2-methyl propionic acid alkyl ester FinalProduct 2-(4-ethoxyphenyl)- 2-methylpropanol PropionicAcidEster_ref->FinalProduct Alkali Metal/Alcohol

Figure 1. Synthetic pathway to an etofenprox intermediate.

Step 1: Fries Rearrangement of Phenyl Isobutyrate

  • Objective: To synthesize 4-hydroxy-isobutyrophenone.

  • Materials: Phenyl isobutyrate, anhydrous aluminum chloride, nitrobenzene, hydrochloric acid.

  • Procedure:

    • Dissolve phenyl isobutyrate in nitrobenzene.

    • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride with stirring.

    • Allow the reaction mixture to stand at room temperature for several hours.

    • Decompose the reaction complex by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the nitrobenzene layer and extract the aqueous layer with a suitable solvent.

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by distillation or crystallization.[3][5]

Step 2: Ethylation of 4-hydroxy-isobutyrophenone

  • Objective: To synthesize 4-ethoxy-isobutyrophenone.

  • Materials: 4-hydroxy-isobutyrophenone, diethyl sulfate, potassium carbonate, acetone.

  • Procedure:

    • Reflux a mixture of 4-hydroxy-isobutyrophenone, diethyl sulfate, and potassium carbonate in acetone for several hours.

    • Filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the product by distillation under reduced pressure.

Step 3: Reduction to 2-(4-ethoxyphenyl)-2-methylpropanol

  • Objective: To reduce the corresponding ester to the final alcohol intermediate.

  • Materials: Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate, potassium borohydride, lithium chloride, ethanol, hydrochloric acid, dichloromethane.

  • Procedure:

    • Dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate in ethanol.

    • Add potassium borohydride and lithium chloride to the solution.

    • Heat the reaction mixture to 60-70°C and monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

    • After completion, cool the reaction and slowly add hydrochloric acid (3 mol/L).

    • Add water and recover the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under vacuum to yield 2-(4-ethoxyphenyl)-2-methylpropanol.[4]

Application Note 2: Potential Precursor for Fungicides

While direct synthesis of commercial fungicides from this compound is not widely documented, the propanol scaffold is present in some fungicidal molecules. For instance, derivatives of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol have shown significant fungicidal activity.[6] This suggests that this compound could serve as a building block for novel fungicides with similar structural features. The synthesis would likely involve the reaction of a corresponding epoxide with a suitable nucleophile, such as a substituted phenol, followed by the introduction of a triazole moiety.

Conceptual Experimental Protocol: Synthesis of a Phenyl-Propanol Fungicide Derivative

This protocol is a conceptual outline based on the synthesis of structurally related fungicidal compounds.

Conceptual Workflow for Fungicide Synthesis

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Introduction of Fungicidal Moiety Phenylpropene 2-Phenylpropene (from this compound) Epoxide 2-Methyl-2-phenyloxirane Phenylpropene->Epoxide m-CPBA Epoxide_ref 2-Methyl-2-phenyloxirane Intermediate 1-(Substituted phenoxy)- 2-phenylpropan-2-ol Epoxide_ref->Intermediate Base Phenol Substituted Phenol Phenol->Intermediate Intermediate_ref 1-(Substituted phenoxy)- 2-phenylpropan-2-ol FinalProduct Fungicidal Derivative Intermediate_ref->FinalProduct Further Reactions (e.g., Triazole introduction)

Figure 2. Conceptual synthesis of a fungicide from a this compound derivative.

Procedure Outline:

  • Dehydration of this compound: this compound can be dehydrated to 2-phenylpropene using an acid catalyst.

  • Epoxidation: The resulting 2-phenylpropene can be epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form 2-methyl-2-phenyloxirane.

  • Nucleophilic Ring Opening: The epoxide can then be reacted with a substituted phenol in the presence of a base to open the epoxide ring and form a 1-(substituted phenoxy)-2-phenylpropan-2-ol intermediate.

  • Further Functionalization: This intermediate could then undergo further reactions, such as the introduction of a triazole ring, to yield the final fungicidal compound.

Quantitative Data on Related Fungicides:

The following table summarizes the fungicidal activity of some 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives against various plant pathogens, as reported in the literature.[6]

CompoundTarget PathogenEC₅₀ (μg/mL)
Derivative 1Gibberella zeae1.25
Derivative 2Fusarium oxysporum2.50
Derivative 3Botrytis cinerea0.63
Tebuconazole (Control)Gibberella zeae2.50
Difenoconazole (Control)Fusarium oxysporum5.00

Application Note 3: Potential in Herbicide and Plant Growth Regulator Synthesis

Currently, there is limited specific information in publicly available literature detailing the direct use of this compound as a key intermediate in the synthesis of commercial herbicides or plant growth regulators. However, the chemical structure of this compound, featuring a tertiary alcohol attached to a phenyl ring, makes it a plausible precursor for various biologically active molecules.

For instance, the synthesis of some herbicides involves the modification of phenyl-containing moieties. It is conceivable that this compound could be functionalized to introduce herbicidally active groups.

Similarly, in the field of plant growth regulators, which often have diverse chemical structures, this compound could serve as a starting material for the synthesis of new compounds with potential plant growth-regulating activities. Further research and exploration are needed to establish concrete applications in these areas.

Conclusion

This compound is a valuable intermediate in the agrochemical industry, with a confirmed role in the synthesis of insecticides like etofenprox. Its potential as a precursor for novel fungicides is supported by the activity of structurally related compounds. While its direct application in the synthesis of commercial herbicides and plant growth regulators is not yet well-documented, its chemical nature suggests it could be a useful building block for future research and development in these areas. The provided protocols and data serve as a foundation for researchers and professionals in the field of agrochemical synthesis.

References

Application Notes and Protocols: 2-Phenyl-2-propanol as a Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Phenyl-2-propanol, also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol with the chemical formula C₉H₁₂O.[1][2] It serves as a versatile and important building block in organic synthesis due to the reactivity of its tertiary hydroxyl group. This functional group can be easily eliminated to form an alkene or substituted to introduce other functionalities, making this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][3][4] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

Dehydration of this compound to α-Methylstyrene

The acid-catalyzed dehydration of this compound is a common method to produce α-methylstyrene, an important monomer in the polymer industry. The reaction proceeds via an E1 mechanism involving the formation of a stable tertiary carbocation.[5][6][7]

General Reaction Scheme:

Experimental Protocol: Acid-Catalyzed Dehydration

Objective: To synthesize α-methylstyrene from this compound using a strong acid catalyst.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or potassium bisulfate (KHSO₄)[8]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Round-bottom flask, distillation apparatus, separatory funnel

Procedure:

  • Place this compound into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.[5]

  • Set up a simple distillation apparatus and gently heat the reaction mixture.[8]

  • The product, α-methylstyrene, will co-distill with water. Collect the distillate in a receiving flask.

  • Transfer the distillate to a separatory funnel and wash sequentially with distilled water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the α-methylstyrene by fractional distillation.

Quantitative Data:

CatalystTemperature (°C)Yield (%)Reference
Conc. H₂SO₄150-170High[5][6]
KHSO₄170Good[8]
Anhydrous CuSO₄Reflux70[8]

Mechanism Workflow:

dehydration_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ A->B H_plus H+ C Tertiary Carbocation B->C - H₂O B->C H2O H₂O D α-Methylstyrene C->D - H+ C->D H_plus_out H+

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Friedel-Crafts Alkylation of Aromatic Compounds

This compound can serve as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid or a strong Brønsted acid, it generates a stable tertiary carbocation that can then alkylate an aromatic ring.[9][10][11]

General Reaction Scheme:

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Objective: To synthesize 1,1-dimethyl-1-phenylethylbenzene (cumylbenzene) from this compound and benzene.

Materials:

  • This compound

  • Benzene (or other aromatic substrate)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid[10]

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Add a solution of this compound in benzene dropwise to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Quantitative Data:

Aromatic SubstrateLewis AcidSolventYield (%)Reference
BenzeneAlCl₃BenzeneModerate-Good[9][11]
TolueneFeCl₃TolueneModerate-Good[10]
AnisoleBF₃·OEt₂DCMGood[12]

Logical Relationship Diagram:

friedel_crafts_workflow A Reactants (this compound, Benzene) C Reaction Mixture (Formation of Carbocation) A->C B Lewis Acid (AlCl₃) in Anhydrous Solvent B->C D Electrophilic Aromatic Substitution C->D E Quenching (Ice, HCl) D->E F Workup (Extraction, Washing) E->F G Purification (Chromatography/Distillation) F->G H Final Product (Cumylbenzene) G->H

Caption: Workflow for the Friedel-Crafts alkylation reaction.

Ritter Reaction for Amide Synthesis

The Ritter reaction is a powerful method for synthesizing N-alkyl amides. This compound, being a tertiary alcohol, readily forms a stable carbocation in the presence of a strong acid, which is then trapped by a nitrile to form a nitrilium ion. Subsequent hydrolysis yields the corresponding N-(1,1-dimethyl-1-phenylethyl)amide.[12][13][14]

General Reaction Scheme:

Experimental Protocol: Ritter Reaction with Acetonitrile

Objective: To synthesize N-(1,1-dimethyl-1-phenylethyl)acetamide from this compound and acetonitrile.

Materials:

  • This compound

  • Acetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium hydroxide solution (1 M)

  • Dichloromethane (DCM)

  • Round-bottom flask, ice bath, magnetic stirrer

Procedure:

  • To a solution of this compound in acetonitrile at 0 °C, slowly add concentrated sulfuric acid dropwise with vigorous stirring.[13]

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes to a few hours) until the reaction is complete.[13]

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the intermediate.

  • Neutralize the aqueous solution with 1 M NaOH until it is basic.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Quantitative Data:

NitrileAcidTemperature (°C)Yield (%)Reference
AcetonitrileH₂SO₄0 to RT48 (example)[13]
BenzonitrileH₂SO₄0 to RTGood[12][14]
Trimethylsilyl cyanide (TMSCN)H₂SO₄0 to RTGood[13]

Mechanism Workflow:

ritter_mechanism A This compound + H₂SO₄ B Formation of Tertiary Carbocation A->B D Nucleophilic Attack by Nitrile B->D C Nitrile (R-C≡N) C->D E Nitrilium Ion Intermediate D->E F Hydrolysis (H₂O) E->F G N-alkyl Amide Product F->G

Caption: Key steps in the Ritter reaction mechanism.

References

Application Notes and Protocols for the Catalytic Oxidation of Cumene to 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic oxidation of cumene to 2-phenyl-2-propanol, a valuable intermediate in organic synthesis. The information is compiled from recent scientific literature and patents, focusing on heterogeneous catalytic systems that offer advantages in terms of catalyst recyclability and process sustainability.

Introduction

The selective oxidation of cumene (isopropylbenzene) is a critical process for the production of valuable chemicals. While the primary industrial application is the synthesis of phenol and acetone via the Hock process, which proceeds through a cumene hydroperoxide intermediate, there is growing interest in the direct, selective oxidation of cumene to this compound (also known as dimethylphenylcarbinol). This tertiary alcohol is a key building block in the synthesis of fragrances, cosmetics, and pharmaceuticals.[1] This document outlines and compares three promising heterogeneous catalytic systems for this transformation: nitrogen-doped carbon materials, activated carbon-supported cobalt phosphotungstate, and supported gold nanoparticles.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data from various studies on the catalytic oxidation of cumene. It is important to note that direct comparison may be challenging due to variations in experimental conditions across different research groups.

Table 1: Nitrogen-Doped Carbon Catalysts

CatalystOxidantTemperature (°C)Time (h)Cumene Conversion (%)Selectivity for this compound (%)Reference
Nitrogen-doped Carbon NanotubesO₂808Not explicitly stated, but high>85% (combined with acetophenone)[2]
N-doped Carbon NanotubesO₂808~15~45[3]

Table 2: Activated Carbon-Supported Cobalt Phosphotungstate

CatalystOxidantTemperature (°C)Time (h)Cumene Conversion (%)Selectivity for this compound (%)Reference
Co₁.₅PW₁₂O₄₀/Activated CarbonH₂O₂/CO₂757~25~40[4]

Table 3: Supported Gold Nanoparticle Catalysts

CatalystReactantTemperature (°C)Selectivity for this compound (%)NotesReference
AuNP@HydrotalciteCumene Hydroperoxide8025Decomposition of pre-formed cumene hydroperoxide[5]

Reaction Mechanism: Free Radical Chain Oxidation

The catalytic oxidation of cumene to this compound generally proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination. The catalyst plays a crucial role in facilitating the initiation step and influencing the selectivity of the propagation steps.

Cumene_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cumene Cumene Cumyl_Radical Cumyl_Radical Cumene->Cumyl_Radical  Catalyst, O₂ (Initiator) Cumyl_Peroxy_Radical Cumyl_Peroxy_Radical Cumyl_Radical->Cumyl_Peroxy_Radical + O₂ Cumene_Hydroperoxide Cumene_Hydroperoxide Cumyl_Peroxy_Radical->Cumene_Hydroperoxide + Cumene - Cumyl_Radical Cumyloxyl_Radical Cumyloxyl_Radical Cumene_Hydroperoxide->Cumyloxyl_Radical  Catalyst (Decomposition) 2_Phenyl_2_propanol 2_Phenyl_2_propanol Cumyloxyl_Radical->2_Phenyl_2_propanol + Cumene - Cumyl_Radical Radical_1 Radical Species Non_Radical_Products Non_Radical_Products Radical_1->Non_Radical_Products + Radical_2 Radical_2 Radical Species Radical_2->Non_Radical_Products

Caption: Free radical chain mechanism for the catalytic oxidation of cumene.

Experimental Protocols

Protocol 1: Oxidation of Cumene using Nitrogen-Doped Carbon Nanotubes

This protocol is adapted from a patented method for the synthesis of this compound and acetophenone.[2][3][6]

1. Materials:

  • Cumene (density: 0.84 g/mL)

  • Nitrogen-doped carbon nanotubes (N-CNTs)

  • Oxygen gas

  • Three-necked flask

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Oil bath

  • Gas flow meter

  • Filtration apparatus

2. Procedure:

  • Add 10.00 mL of cumene and 100 mg of N-CNTs (catalyst to cumene weight ratio of approximately 0.012:1) to a three-necked flask.

  • Suspend the catalyst in the cumene by sonicating the mixture for 2 minutes at 30°C (frequency 40 kHz).

  • Place the flask in an oil bath on a magnetic stirrer and heat the suspension to 80°C.

  • Introduce oxygen gas into the reaction mixture at a flow rate of 10 mL/min.

  • Allow the reaction to proceed for 8 hours under normal pressure with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid mixture by filtration. The catalyst can be washed, dried, and reused.

  • The liquid mixture contains unreacted cumene, this compound, acetophenone, and cumene hydroperoxide.

Protocol 2: Oxidation of Cumene using Activated Carbon-Supported Cobalt Phosphotungstate

This protocol is based on a study investigating the oxidation of cumene using a polyoxometalate catalyst.[4]

1. Catalyst Preparation (Co₁.₅PW₁₂O₄₀/AC):

  • Prepare an aqueous solution of cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O) and phosphotungstic acid (H₃PW₁₂O₄₀).

  • Impregnate activated carbon with the solution.

  • Dry the impregnated activated carbon, followed by calcination to obtain the final catalyst.

2. Materials:

  • Cumene

  • Co₁.₅PW₁₂O₄₀/Activated Carbon catalyst

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Carbon dioxide (CO₂)

  • Stainless steel autoclave with a pressure gauge and magnetic stirrer

  • Heating jacket

3. Procedure:

  • Add a specific amount of the Co₁.₅PW₁₂O₄₀/AC catalyst and cumene to the stainless steel autoclave.

  • Add the 30% H₂O₂ solution to the reactor.

  • Seal the autoclave and pressurize with CO₂ to the desired pressure.

  • Heat the mixture to the reaction temperature (e.g., 75°C) using the heating jacket, with continuous stirring.

  • Maintain the reaction conditions for the specified duration (e.g., 7 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the CO₂.

  • Collect the reaction mixture for analysis.

Protocol 3: Decomposition of Cumene Hydroperoxide using Supported Gold Nanoparticles

This protocol focuses on the decomposition of cumene hydroperoxide, a key intermediate, to this compound, as demonstrated with gold nanoparticles supported on hydrotalcite (AuNP@HT).[5]

1. Catalyst Preparation (AuNP@HT):

  • Synthesize gold nanoparticles using a suitable method (e.g., deposition-precipitation).

  • Disperse the gold nanoparticles onto a hydrotalcite support.

  • Wash, dry, and calcine the material to obtain the AuNP@HT catalyst.

2. Materials:

  • Cumene hydroperoxide (CHP)

  • AuNP@HT catalyst

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

3. Procedure:

  • Add the AuNP@HT catalyst to a solution of cumene hydroperoxide in a suitable solvent (if necessary).

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals for analysis.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Dilute a small aliquot of the final reaction mixture in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • If cumene hydroperoxide is present, it may be necessary to reduce it prior to injection to avoid decomposition in the hot injector, which can lead to inaccurate quantification of other products. A common method is to treat the sample with a reducing agent like triphenylphosphine.

2. GC-MS Parameters (Illustrative):

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C (Note: lower temperatures may be required to prevent CHP decomposition if not reduced).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 40-400 amu.

3. Quantification:

  • Identify the peaks corresponding to cumene, this compound, acetophenone, and other byproducts by comparing their mass spectra with a standard library (e.g., NIST).

  • Quantify the products using an internal or external standard method. Create a calibration curve for each analyte of interest.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation Reactant_Prep Reactant and Apparatus Setup Catalyst_Prep->Reactant_Prep Reaction_Execution Execute Catalytic Oxidation Reactant_Prep->Reaction_Execution Workup Reaction Workup (Cooling, Filtration) Reaction_Execution->Workup Sample_Prep Sample Preparation for GC-MS Workup->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

Caption: General experimental workflow for catalytic cumene oxidation.

References

Application Notes and Protocols: 2-Phenyl-2-propanol in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-phenyl-2-propanol and its derivatives in the synthesis of specialty polymers. It covers cationic polymerization and Atom Transfer Radical Polymerization (ATRP), with a focus on applications in drug delivery systems.

Introduction

This compound, a tertiary alcohol, serves as a versatile precursor for initiating polymerization reactions. Its derivatives can be employed to initiate both cationic and controlled radical polymerization processes, leading to the synthesis of polymers with well-defined characteristics. These polymers, particularly those with controlled molecular weights and narrow polydispersity, are of significant interest for advanced applications, including the formulation of sophisticated drug delivery systems.

Cationic Polymerization of Styrene Initiated by this compound

This compound, in conjunction with a Lewis acid co-initiator, can effectively initiate the cationic polymerization of vinyl monomers like styrene. This method allows for the synthesis of polystyrene with varying molecular weights.

Experimental Protocol: Cationic Polymerization of Styrene

This protocol describes the synthesis of polystyrene using a this compound/Aluminum chloride dibutyl etherate (AlCl₃·OBu₂) initiating system.[1]

Materials:

  • This compound (CumOH)

  • Styrene

  • Aluminum chloride dibutyl etherate (AlCl₃·OBu₂)

  • 1,2-Dichloroethane (EDC)

  • n-Hexane

  • Methanol

  • Argon (or other inert gas)

  • Schlenk flasks and syringes

Procedure:

  • Preparation of Initiating System: In a Schlenk flask under an inert atmosphere, prepare the desired concentration of the this compound/AlCl₃·OBu₂ initiating system in a mixture of 1,2-dichloroethane and n-hexane (55:45 v/v).

  • Monomer Preparation: Purify styrene by washing with aqueous NaOH, followed by water, drying over a suitable drying agent (e.g., CaCl₂), and distillation under reduced pressure. Store the purified styrene under an inert atmosphere.

  • Polymerization:

    • Cool the reactor containing the initiating system to -15 °C.

    • Inject the desired amount of purified styrene into the reactor with vigorous stirring.

    • Maintain the reaction at -15 °C for the desired duration. The polymerization rate can be influenced by the concentration of dibutyl ether.[1]

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding chilled methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Filter the precipitated polystyrene, wash with methanol, and dry under vacuum at a suitable temperature (e.g., 60 °C) to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polystyrene using Gel Permeation Chromatography (GPC).

    • Analyze the polymer structure using ¹H NMR spectroscopy.

Quantitative Data

The molecular weight and polydispersity of the resulting polystyrene are influenced by reaction conditions such as the monomer-to-initiator ratio and the concentration of the Lewis acid.

ParameterValueReference
Initiating System This compound/AlCl₃·OBu₂[1]
Monomer Styrene[1]
Temperature -15 °C[1]
Solvent 1,2-Dichloroethane/n-Hexane (55:45 v/v)[1]
Typical Mn Varies with reaction conditions[1]
Typical PDI Can be controlled by ether concentration[1]

Atom Transfer Radical Polymerization (ATRP) using a this compound Derivative

This compound can be converted to an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. A common derivative is 2-bromo-2-phenylpropane.

Synthesis of ATRP Initiator: 2-Bromo-2-phenylpropane

Materials:

  • This compound

  • Hydrobromic acid (HBr)

  • Anhydrous calcium chloride or magnesium sulfate

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Dissolve this compound in a suitable solvent like dichloromethane.

  • Slowly add concentrated hydrobromic acid to the solution at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir for a specified time until the conversion is complete (monitor by TLC or GC).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain 2-bromo-2-phenylpropane. Purify further by distillation if necessary.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol describes the ATRP of methyl methacrylate (MMA) using 2-bromo-2-phenylpropane as the initiator.

Materials:

  • 2-Bromo-2-phenylpropane (initiator)

  • Methyl methacrylate (MMA, monomer)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Methanol

  • Argon (or other inert gas)

  • Schlenk flasks and syringes

Procedure:

  • Monomer and Solvent Preparation: Purify MMA and anisole by passing them through a column of basic alumina to remove inhibitors and then deoxygenate by bubbling with argon for at least 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask, add CuBr under an inert atmosphere.

    • Add the desired amount of deoxygenated anisole and PMDETA via syringe. Stir the mixture until a homogeneous green-yellow solution is formed.

  • Polymerization:

    • Add the deoxygenated MMA to the catalyst solution.

    • Inject the initiator, 2-bromo-2-phenylpropane, to start the polymerization.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified reaction time.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution to a large excess of cold methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the Mn, Mw, and PDI of the poly(methyl methacrylate) (PMMA) using GPC.

    • Confirm the polymer structure and determine monomer conversion using ¹H NMR spectroscopy.

Quantitative Data

The following table provides representative data for the ATRP of MMA. Actual results will vary based on specific reaction conditions.

ParameterValue
Initiator 2-Bromo-2-phenylpropane
Monomer Methyl Methacrylate (MMA)
Catalyst/Ligand CuBr/PMDETA
Targeted Mn ( g/mol ) 10,000 - 100,000
Typical PDI 1.1 - 1.3
Typical Conversion > 90%

Application in Drug Delivery Systems

Polymers synthesized using this compound and its derivatives, particularly polystyrene and polymethacrylates, can be formulated into nanoparticles for drug delivery applications. The hydrophobic nature of these polymers makes them suitable for encapsulating poorly water-soluble drugs.

Preparation of Drug-Loaded Polystyrene Nanoparticles

This protocol outlines a general procedure for preparing drug-loaded polystyrene nanoparticles via an oil-in-water emulsion-solvent evaporation method.

Materials:

  • Polystyrene (synthesized as described in Section 2)

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of polystyrene and the hydrophobic drug in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the washed nanoparticles to obtain a dry powder.

  • Characterization:

    • Determine the particle size, size distribution, and zeta potential using Dynamic Light Scattering (DLS).

    • Observe the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

Quantitative Data: Drug Loading and Release

The drug loading and release kinetics are critical parameters for evaluating the performance of a drug delivery system.

ParameterDescriptionTypical Value Range
Drug Loading (%) (Mass of drug in nanoparticles / Mass of nanoparticles) x 1001 - 20%
Encapsulation Efficiency (%) (Mass of drug in nanoparticles / Initial mass of drug) x 10050 - 95%
Release Profile Typically shows an initial burst release followed by sustained release.Dependent on polymer properties and formulation.

Visualizations

Cationic Polymerization of Styrene

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound Carbocation Cumyl Cation Initiator->Carbocation + Co-initiator Co_initiator AlCl3·OBu2 Monomer1 Styrene Carbocation->Monomer1 Growing_Chain Growing Polymer Chain Monomer1->Growing_Chain + n Styrene Polymer Polystyrene Growing_Chain->Polymer Chain Transfer/ Termination

Caption: Cationic polymerization of styrene initiated by this compound.

ATRP Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Reactants Initiator (2-Bromo-2-phenylpropane) + Monomer (MMA) + Catalyst (CuBr) + Ligand (PMDETA) Polymerization ATRP Reaction (Inert Atmosphere, 90°C) Reactants->Polymerization Purification Catalyst Removal (Alumina Column) Polymerization->Purification Isolation Precipitation in Methanol Purification->Isolation Drying Vacuum Drying Isolation->Drying Dried_Polymer Purified PMMA Drying->Dried_Polymer GPC GPC Analysis (Mn, Mw, PDI) NMR ¹H NMR Analysis (Structure, Conversion) Dried_Polymer->GPC Dried_Polymer->NMR

Caption: Experimental workflow for ATRP synthesis and characterization.

Drug Delivery Nanoparticle Formulation

G cluster_formulation Nanoparticle Formulation cluster_analysis Nanoparticle Analysis Polymer_Drug Polymer + Drug in Organic Solvent Emulsification Emulsification in Aqueous Surfactant Polymer_Drug->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticles Drug-Loaded Nanoparticles Solvent_Evaporation->Nanoparticles DLS DLS (Size, PDI, Zeta Potential) Nanoparticles->DLS Microscopy SEM/TEM (Morphology) Nanoparticles->Microscopy Drug_Content UV-Vis/HPLC (Drug Loading, Encapsulation) Nanoparticles->Drug_Content

Caption: Workflow for drug-loaded nanoparticle formulation and analysis.

References

Application Notes and Protocols for the Synthesis and Purification of 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenyl-2-propanol, also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol with significant applications as an intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Its synthesis is a common example of a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This document provides detailed experimental protocols for the synthesis of this compound via the Grignard reaction, along with methods for its purification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₉H₁₂O[3][4][5]
Molecular Weight136.19 g/mol [3][4][5]
AppearanceWhite to pale yellow solid[2]
Melting Point28-32 °C[1][2][6]
Boiling Point202 °C[1][2][4][6]
Density0.973 g/cm³[2][6]
Refractive Index (n20/D)1.5196[1][5][6]
SolubilityInsoluble in water; soluble in ethanol, ether, benzene, chloroform, and methanol.[1][4]

Synthesis of this compound via Grignard Reaction

The Grignard reaction provides a versatile method for the synthesis of this compound. Two common variations are presented below, utilizing different starting materials.

Method 1: From Bromobenzene and Acetone

This is a widely used method for the laboratory-scale synthesis of this compound.[2]

Reaction Scheme:

C₆H₅Br + Mg → C₆H₅MgBr C₆H₅MgBr + (CH₃)₂CO → (C₆H₅)(CH₃)₂COMgBr (C₆H₅)(CH₃)₂COMgBr + H₃O⁺ → C₆H₅C(CH₃)₂OH + Mg(OH)Br

Experimental Protocol:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. All glassware must be thoroughly dried in an oven before use.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.

  • Reagent Addition: Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to bubble.

  • Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Completion: After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent, phenylmagnesium bromide.

Part B: Reaction with Acetone

  • Cooling: Cool the Grignard reagent solution in an ice bath.

  • Acetone Addition: Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel. Add the acetone solution dropwise to the cold, stirring Grignard reagent. A white precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 30 minutes.

Part C: Work-up

  • Hydrolysis: Pour the reaction mixture slowly onto crushed ice. Then, add a dilute acid (e.g., hydrochloric acid or sulfuric acid) to dissolve the magnesium salts.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution (brine).

  • Drying: Dry the ether solution over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.

Method 2: From Methyl Benzoate and Methylmagnesium Halide

This method involves the reaction of an ester with two equivalents of a Grignard reagent.[8]

Reaction Scheme:

C₆H₅COOCH₃ + 2 CH₃MgX → (C₆H₅)(CH₃)₂COMgX + CH₃OMgX (C₆H₅)(CH₃)₂COMgX + H₃O⁺ → C₆H₅C(CH₃)₂OH + Mg(OH)X

Experimental Protocol:

  • Apparatus Setup: Use a similar setup as in Method 1, ensuring all glassware is dry.

  • Grignard Reagent: Prepare or obtain a solution of methylmagnesium bromide or methylmagnesium chloride in a suitable ether solvent (e.g., THF, diethyl ether).

  • Reaction: Place the methyl benzoate solution in the reaction flask and cool it in an ice bath. Add the Grignard reagent dropwise from the dropping funnel. The reaction is exothermic.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Work-up: Follow the same work-up procedure as described in Method 1 (Part C) to isolate the crude product.

Purification of this compound

The crude product obtained from the synthesis can be purified by one or a combination of the following methods.

1. Column Chromatography

Column chromatography is effective for removing impurities.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of hexane/ethyl acetate (e.g., 8:2 v/v).[3]

  • Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

2. Distillation

Vacuum distillation can be used to purify the product, especially if the impurities are non-volatile.

Protocol:

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude product under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the corresponding pressure.

3. Recrystallization

Since this compound is a solid at room temperature, recrystallization is a suitable purification method.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures and insoluble at low temperatures (e.g., petroleum ether, hexane).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data:

TechniqueExpected Data
¹H NMR Peaks corresponding to the methyl protons, the hydroxyl proton, and the aromatic protons.[9][10]
¹³C NMR Peaks corresponding to the methyl carbons, the quaternary carbon, and the aromatic carbons.
FT-IR A broad peak in the region of 3200-3600 cm⁻¹ (O-H stretch) and peaks corresponding to C-H and C=C aromatic stretches.[4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound.

Experimental Workflow Diagrams

Synthesis_Workflow cluster_0 Method 1: From Bromobenzene and Acetone cluster_1 Method 2: From Methyl Benzoate and MeMgX A1 Bromobenzene + Mg (in dry ether) B1 Phenylmagnesium Bromide (Grignard Reagent) A1->B1 Grignard Formation C1 Reaction with Acetone B1->C1 Nucleophilic Addition D1 Intermediate Alkoxide C1->D1 Workup Acidic Work-up (Hydrolysis, Extraction, Washing, Drying) D1->Workup A2 Methyl Benzoate + 2 MeMgX (in dry ether) B2 Intermediate Alkoxide A2->B2 Nucleophilic Addition (x2) B2->Workup Crude Crude this compound Workup->Crude Purification Purification (Chromatography, Distillation, or Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure

Caption: Experimental workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification Methods Crude Crude this compound ColChrom Column Chromatography (Silica gel, Hexane/EtOAc) Crude->ColChrom Dist Vacuum Distillation Crude->Dist Recryst Recrystallization (e.g., from Hexane) Crude->Recryst Pure Pure this compound ColChrom->Pure Dist->Pure Recryst->Pure

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: 2-Phenyl-2-propanol as a Biomarker for Cumene Exposure Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumene (isopropylbenzene) is an organic compound used in the production of phenol and acetone, and as a solvent in various industrial applications.[1] Occupational and environmental exposure to cumene is a health concern, necessitating reliable methods for monitoring exposure levels. Biomonitoring provides a valuable tool for assessing the internal dose of a chemical and its metabolites. 2-Phenyl-2-propanol, a primary metabolite of cumene, has been identified as a specific and effective biomarker for monitoring cumene exposure.[2] This document provides detailed application notes and protocols for the determination of this compound in urine as a measure of cumene exposure.

Metabolic Pathway of Cumene

Cumene is metabolized in the body primarily by the cytochrome P450 (CYP) enzyme system, located mainly in the liver.[3][4] The metabolism of cumene hydroperoxide, an intermediate, has been shown to involve CYP2E1 and CYP1A enzymes.[5] The primary metabolic pathway involves the oxidation of the isopropyl side chain to form this compound.[3] This metabolite is then conjugated, primarily with glucuronic acid, to form a water-soluble glucuronide which is excreted in the urine.[2][3]

Cumene_Metabolism Metabolic Pathway of Cumene to this compound Cumene Cumene CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP1A) Cumene->CYP450 Oxidation 2_Phenyl_2_propanol This compound CYP450->2_Phenyl_2_propanol UDP_glucuronosyltransferase UDP-glucuronosyltransferase 2_Phenyl_2_propanol->UDP_glucuronosyltransferase Conjugation 2_Phenyl_2_propanol_glucuronide This compound Glucuronide UDP_glucuronosyltransferase->2_Phenyl_2_propanol_glucuronide Urine Urinary Excretion 2_Phenyl_2_propanol_glucuronide->Urine Experimental_Workflow Analytical Workflow for this compound in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample 2 mL Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Hydrolysis Acid Hydrolysis (HCl, 90°C, 1 hr) Add_IS->Hydrolysis Neutralization Neutralization (NaOH) Hydrolysis->Neutralization Derivatization Derivatization (Pyridine, Acetic Anhydride) Neutralization->Derivatization SPME Headspace SPME Derivatization->SPME GC_MS GC-MS Analysis SPME->GC_MS Quantification Quantification using Calibration Curve GC_MS->Quantification Normalization Creatinine Normalization Quantification->Normalization Result Final Result (mg/g creatinine) Normalization->Result

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Phenyl-2-propanol synthesized via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound using a Grignard reagent?

The synthesis involves the nucleophilic addition of a Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to a ketone, acetone. The reaction is followed by an acidic workup to protonate the intermediate alkoxide, yielding the tertiary alcohol, this compound.[1]

Q2: Why must the Grignard reaction be carried out under anhydrous (dry) conditions?

Grignard reagents are highly reactive and are strong bases. They will react with protic solvents, such as water, to form a hydrocarbon (benzene in this case) and a magnesium salt, which quenches the reagent and reduces the yield of the desired alcohol. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q3: What are the most common side reactions in the synthesis of this compound?

The most common side reactions include:

  • Formation of Biphenyl: This occurs through the coupling of the phenylmagnesium bromide with unreacted bromobenzene, a reaction favored at higher temperatures.[2]

  • Formation of Benzene: This results from the reaction of the Grignard reagent with any trace amounts of water or other protic impurities.

  • Dehydration of this compound: The tertiary alcohol product can be dehydrated to form 2-phenyl-1-propene, especially during the workup if a strong acid is used or if the temperature is too high.

Q4: Which solvents are recommended for this Grignard synthesis?

Anhydrous ethereal solvents are typically used because they are aprotic and can solvate and stabilize the Grignard reagent. The most common choices are diethyl ether and tetrahydrofuran (THF).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Presence of water in reagents or glassware: Grignard reagent is quenched.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.
Inactive Magnesium: The surface of the magnesium turnings may be oxidized.Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3]
Reaction did not initiate: The formation of the Grignard reagent is not starting.Gentle heating or sonication can help initiate the reaction. If it still fails, adding a small amount of a pre-formed Grignard reagent can start the process.
Significant Biphenyl Impurity High reaction temperature: Favors the coupling side reaction.Maintain a gentle reflux during the formation of the Grignard reagent and cool the reaction mixture before adding the acetone.[2]
High concentration of bromobenzene: Increases the likelihood of the coupling reaction.Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration.
Product is an Alkene (2-phenyl-1-propene) Dehydration during workup: Use of a strong, hot acid.Use a milder acid for the workup, such as a cold, saturated aqueous solution of ammonium chloride, or a dilute solution of a strong acid like HCl or H2SO4 at low temperatures.
Reaction is very slow or stalls Poor quality of reagents: Impurities in the bromobenzene or acetone.Use freshly distilled or high-purity reagents.
Insufficient mixing: Inefficient formation of the Grignard reagent.Ensure vigorous stirring throughout the reaction.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from standard laboratory procedures for Grignard reactions.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Acetone, anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Place magnesium turnings and a small crystal of iodine in the oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start spontaneously, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be required.[3]

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve anhydrous acetone in anhydrous diethyl ether and place this solution in the dropping funnel.

    • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the ether solution over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization.

Visualizations

Experimental Workflow

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware add_mg Add Mg Turnings & Iodine to Flask add_phbr Dropwise Addition of Bromobenzene in Ether add_mg->add_phbr reflux_grignard Reflux for 30 min add_phbr->reflux_grignard cool_reaction Cool to 0°C reflux_grignard->cool_reaction add_acetone Dropwise Addition of Acetone in Ether cool_reaction->add_acetone stir_rt Stir at Room Temp for 1 hour add_acetone->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield of This compound check_initiation Did the reaction initiate (color change, bubbling)? start->check_initiation check_water Were all reagents and glassware anhydrous? check_initiation->check_water Yes activate_mg Activate Mg with iodine, crushing, or 1,2-dibromoethane. check_initiation->activate_mg No check_workup Analyze side products. Is 2-phenyl-1-propene present? check_water->check_workup Yes dry_thoroughly Ensure rigorous drying of glassware and use of anhydrous solvents. check_water->dry_thoroughly No mild_workup Use a milder workup (e.g., cold aq. NH4Cl) to prevent dehydration. check_workup->mild_workup Yes biphenyl_check Is biphenyl a major impurity? check_workup->biphenyl_check No optimize_temp Control reaction temperature during Grignard formation and acetone addition. biphenyl_check->optimize_temp Yes

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.

References

Common side reactions in the synthesis of 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-phenyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Grignard reaction and the oxidation of cumene. The Grignard reaction typically involves the reaction of phenylmagnesium bromide with acetone.[1][2] The cumene oxidation process involves the oxidation of cumene to cumene hydroperoxide, which is then reduced to this compound.[3][4]

Q2: What are the primary side products observed in the Grignard synthesis of this compound?

A2: The main side products in the Grignard synthesis are biphenyl, benzene, and 2-phenyl-1-propene. Biphenyl results from the coupling of the Grignard reagent with unreacted aryl halide. Benzene is formed if the Grignard reagent is protonated by a protic source like water. 2-Phenyl-1-propene is a dehydration product of this compound, often formed during acidic workup.

Q3: What are the common byproducts in the synthesis of this compound via cumene oxidation?

A3: The most significant byproduct during the synthesis of this compound from cumene is acetophenone.[3][4][5] The formation of acetophenone occurs alongside this compound during the process.[3][4][5]

Q4: How can I minimize the formation of biphenyl in my Grignard reaction?

A4: To minimize biphenyl formation, it is crucial to control the reaction conditions. Use a high grade of magnesium turnings and ensure the dropwise addition of phenyl bromide to maintain a low concentration of the aryl halide in the reaction mixture. Elevated temperatures can also promote the formation of biphenyl, so maintaining an appropriate temperature is important.

Q5: What is the cause of 2-phenyl-1-propene formation and how can it be avoided?

A5: 2-Phenyl-1-propene is formed through the acid-catalyzed dehydration of the tertiary alcohol product, this compound. This is particularly common during the aqueous workup step if harsh acidic conditions are used. To avoid this, a milder acid or a saturated aqueous solution of ammonium chloride should be used for the workup.

Troubleshooting Guides

Grignard Synthesis
Observed Issue Potential Cause Troubleshooting Steps
Low yield of this compound Presence of water in reagents or glassware, leading to the formation of benzene.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Incomplete reaction.Activate the magnesium turnings with a small crystal of iodine. Ensure a slight excess of the Grignard reagent.
Significant amount of a white, crystalline solid that is sparingly soluble in some organic solvents. Formation of biphenyl as a major byproduct.Add the phenyl bromide solution slowly to the magnesium turnings to avoid a high local concentration. Control the reaction temperature to prevent overheating.
Product has a lower boiling point than expected and shows signals for vinylic protons in ¹H NMR. Dehydration of this compound to 2-phenyl-1-propene.Use a saturated aqueous solution of ammonium chloride for the workup instead of a strong acid. Avoid excessive heating during distillation.
Reaction fails to initiate. Inactive magnesium surface due to oxidation.Gently crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface. Add a small crystal of iodine as an activator.
Cumene Oxidation Synthesis
Observed Issue Potential Cause Troubleshooting Steps
High proportion of acetophenone in the product mixture. Reaction conditions favoring ketone formation.Optimize the catalyst and reaction conditions (temperature, pressure, and reaction time) to improve selectivity for this compound.[3][4][5]
Low conversion of cumene. Inefficient catalyst or suboptimal reaction conditions.Screen different catalysts and adjust the temperature and pressure to enhance the conversion rate.[3][4][5]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Cumene Oxidation

CatalystTemperature (°C)Cumene Conversion (%)This compound Selectivity (%)Acetophenone Selectivity (%)
Nitrogen-doped carbon nanotubes8015.645.130.2
Nitrogen-doped graphene8012.340.525.8
Co1.5PW12O40 on Activated Carbon7525.048.035.0

Note: Data is illustrative and compiled from various sources. Actual results may vary based on specific experimental conditions.[3][4][5][6]

Table 2: Analytical Data for this compound and Common Side Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Key GC-MS Fragments (m/z)
This compound 136.192021.55 (s, 6H), 2.15 (s, 1H), 7.20-7.45 (m, 5H)31.8, 72.9, 124.8, 126.8, 128.3, 148.9121, 105, 77, 43
Biphenyl 154.212557.30-7.60 (m, 10H)127.1, 127.2, 128.7, 141.2154, 77
2-Phenyl-1-propene 118.18165-1692.10 (s, 3H), 5.05 (s, 1H), 5.30 (s, 1H), 7.20-7.40 (m, 5H)23.9, 112.9, 125.8, 127.2, 128.2, 141.9, 144.1117, 103, 91, 77
Acetophenone 120.152022.62 (s, 3H), 7.47 (t, 2H), 7.58 (t, 1H), 7.97 (d, 2H)26.5, 128.2, 128.5, 133.0, 137.1, 198.1105, 77, 51

Note: NMR data is typically recorded in CDCl₃. GC-MS fragmentation patterns can vary with instrumentation.[6][7][8][9]

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from phenylmagnesium bromide and acetone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Iodine (crystal)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, add a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from hexanes or by fractional distillation under reduced pressure.

Key Experiment 2: Purification of this compound by Recrystallization

Objective: To remove biphenyl impurity from crude this compound.

Procedure:

  • Dissolve the crude product in a minimum amount of hot hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals. Biphenyl will remain in the filtrate.

Visualizations

grignard_synthesis_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Mg, Bromobenzene, Anhydrous Ether, I₂ grignard_formation Formation of Phenylmagnesium Bromide reagents->grignard_formation addition Nucleophilic Addition grignard_formation->addition acetone Anhydrous Acetone acetone->addition quench Quench with sat. NH₄Cl (aq) addition->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying purification Recrystallization or Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

side_reactions_grignard cluster_main Desired Reaction cluster_side Side Reactions grignard PhMgBr product This compound grignard->product + Acetone biphenyl Biphenyl grignard->biphenyl + PhBr (unreacted) benzene Benzene grignard->benzene + H₂O (trace) acetone Acetone acetone->product propene 2-Phenyl-1-propene product->propene Acidic Workup (Dehydration)

Caption: Common side reactions in the Grignard synthesis of this compound.

troubleshooting_logic cluster_issues Potential Issues cluster_causes Probable Causes cluster_solutions Solutions start Start Synthesis observation Analyze Crude Product (TLC, GC, NMR) start->observation low_yield Low Yield observation->low_yield Issue Found extra_spot Unexpected TLC Spot/ GC Peak/NMR Signal observation->extra_spot Issue Found end Pure Product observation->end No Issues wet_reagents Wet Reagents/Glassware low_yield->wet_reagents side_reaction Side Reaction Occurred extra_spot->side_reaction dry_thoroughly Dry Glassware & Solvents wet_reagents->dry_thoroughly modify_conditions Modify Reaction Conditions (e.g., Temp, Addition Rate) side_reaction->modify_conditions purify Purify Product (Recrystallization/Distillation) side_reaction->purify dry_thoroughly->start Restart modify_conditions->start Re-run purify->end

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2-Phenyl-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. For the common Grignard synthesis from phenylmagnesium bromide and acetone, typical impurities include:

  • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted bromobenzene.[1]

  • Unreacted Starting Materials: Residual acetone and phenylmagnesium bromide (or its hydrolyzed form, benzene).

  • Solvent Residues: Diethyl ether or tetrahydrofuran (THF) from the Grignard reaction.

  • Dehydration Product: 2-Phenyl-1-propene, which can form if the reaction workup is too acidic or if the mixture is overheated during distillation.[2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques.

PropertyValueSource
Molecular Weight136.19 g/mol [3][4][5][6]
AppearanceWhite to pale yellow solid or colorless to light yellow liquid after melting.[3][4][5][3][4][5]
Melting Point28-32 °C[3][5][6][7]
Boiling Point202 °C at 760 mmHg[3][5][6][7][8]
SolubilityInsoluble in water; soluble in ethanol, ether, benzene, chloroform, and methanol.[3][7][8][9][3][7][8][9]
Density0.973 g/mL at 25 °C[5][6][7]

Q3: Is this compound prone to degradation during purification?

A3: Yes, this compound is a tertiary alcohol and is susceptible to dehydration, especially under acidic conditions or at elevated temperatures, to form 2-phenyl-1-propene.[2] This is a critical consideration for purification methods like distillation and chromatography on acidic stationary phases like silica gel.

Troubleshooting Guides

Purification by Recrystallization

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of this compound (28-32 °C).

    • Solution: Choose a lower-boiling point solvent or a solvent mixture. Consider using a solvent pair where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added to induce crystallization at a lower temperature.

  • Possible Cause 2: The solution is supersaturated to a very high degree.

    • Solution: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of pure product can also promote crystallization over oiling out.

  • Possible Cause 3: The presence of impurities is depressing the melting point.

    • Solution: Attempt a preliminary purification step, such as an aqueous wash to remove water-soluble impurities, before recrystallization.

Problem 2: Poor Recovery of Crystalline Product.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Concentrate the filtrate by carefully evaporating some of the solvent and then attempt to recrystallize again.

  • Possible Cause 2: The solution was not cooled to a low enough temperature.

    • Solution: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

  • Possible Cause 3: The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • Solution: Select a different solvent or use a mixed solvent system to reduce the solubility of the product at colder temperatures.

Purification by Column Chromatography

Problem 1: Poor Separation of this compound from Impurities (e.g., Biphenyl).

  • Possible Cause 1: The eluent system is not optimized.

    • Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A common eluent for this compound is a mixture of hexane and ethyl acetate.[10] Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The goal is to have a significant difference in the Rf values of this compound and the impurities.

  • Possible Cause 2: The column is overloaded.

    • Solution: Use an appropriate ratio of silica gel to crude product. A general guideline is a 30:1 to 50:1 weight ratio of silica to crude material.

  • Possible Cause 3: The compound is decomposing on the silica gel.

    • Solution: As silica gel is slightly acidic, it can promote the dehydration of this compound. To mitigate this, consider using deactivated silica gel (by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like neutral alumina.

Purification by Distillation

Problem 1: The distillate is cloudy.

  • Possible Cause 1: The presence of water in the crude product.

    • Solution: Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Problem 2: The boiling point of the collected fraction is lower than expected, and the product is identified as 2-phenyl-1-propene.

  • Possible Cause 1: Dehydration of the this compound occurred during distillation.

    • Solution: Avoid high temperatures by performing a vacuum distillation. Traces of acid from the workup can catalyze this dehydration; ensure the crude product is washed with a dilute base (e.g., sodium bicarbonate solution) and water, and then thoroughly dried before distillation.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Toluene)

This protocol is suitable for purifying this compound that is a solid at room temperature and contains non-polar impurities like biphenyl.

  • Solvent Selection: Based on solubility data, toluene is a good solvent for this compound, while hexane is a poorer solvent. This makes them a suitable pair for mixed-solvent recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot toluene.

  • Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Vacuum Distillation

This is an effective method for purifying larger quantities of this compound and for separating it from non-volatile or high-boiling impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Drying the Crude Product: It is crucial to start with a dry sample. Dissolve the crude product in an organic solvent like diethyl ether, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Distillation: Place the dried crude this compound in the distillation flask with a stir bar. Slowly apply vacuum. Begin heating the flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling fractions separately. Collect the main fraction of this compound at its boiling point under the applied vacuum. The boiling point will be significantly lower than 202 °C.

  • Completion: Stop the distillation before the flask goes to dryness.

Visualizations

Purification_Workflow crude Crude this compound analysis Purity Assessment (TLC/GC) crude->analysis recrystallization Recrystallization analysis->recrystallization Solid with few impurities chromatography Column Chromatography analysis->chromatography Complex mixture distillation Vacuum Distillation analysis->distillation Large scale / non-volatile impurities pure_product Pure this compound recrystallization->pure_product chromatography->pure_product distillation->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Dehydration start Purification Attempt high_temp High Temperature (e.g., atmospheric distillation) start->high_temp acidic_conditions Acidic Conditions (e.g., acidic workup, silica gel) start->acidic_conditions dehydration Dehydration Reaction high_temp->dehydration solution1 Use Vacuum Distillation high_temp->solution1 acidic_conditions->dehydration solution2 Neutralize Crude Product Use Neutral Alumina acidic_conditions->solution2 product 2-Phenyl-1-propene (Impurity) dehydration->product

Caption: Troubleshooting the formation of 2-phenyl-1-propene impurity.

References

Technical Support Center: Purification of 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Phenyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurity profile of this compound largely depends on the synthetic method employed.

  • Grignard Reaction (Phenylmagnesium bromide and Acetone): The most prevalent impurity is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[1] Other common impurities include unreacted starting materials such as bromobenzene and acetone, as well as benzene, which can form if the Grignard reagent is protonated by residual water.[2]

  • Catalytic Oxidation of Cumene: This process can lead to impurities such as acetophenone and cumene hydroperoxide.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques are:

  • Column Chromatography: Highly effective for separating this compound from a wide range of impurities with different polarities.[3]

  • Recrystallization: A suitable method for removing smaller amounts of impurities, particularly if the crude product is a solid at room temperature.

  • Fractional Distillation: Useful for separating this compound from impurities with significantly different boiling points.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Appearance White to pale yellow solid[4]
Melting Point 28-32 °C
Boiling Point 202 °C (at 760 mmHg)
Solubility Practically insoluble in water. Soluble in ethanol, benzene, chloroform, and methanol.[4][5]

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of this compound (28-32 °C). This is a common cause of oiling out.[6]

    • Troubleshooting:

      • Select a solvent or a mixed solvent system with a lower boiling point.

      • Try adding a small amount of a "poorer" solvent to the hot solution to induce crystallization at a lower temperature.

  • Possible Cause 2: The presence of significant impurities is depressing the melting point of the mixture.[7]

    • Troubleshooting:

      • Attempt a preliminary purification step, such as an aqueous wash or a quick filtration through a small plug of silica gel, to remove some of the impurities before recrystallization.

      • Consider using a different purification technique like column chromatography for highly impure samples.

  • Possible Cause 3: The solution is cooling too rapidly, leading to supersaturation and the formation of an oily phase instead of crystals.[8]

    • Troubleshooting:

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Insulate the flask to slow down the cooling process.

      • Introduce a seed crystal to encourage controlled crystal growth.

Problem 2: Poor recovery of the purified product.

  • Possible Cause 1: Too much solvent was used, resulting in a significant amount of the product remaining dissolved in the mother liquor.

    • Troubleshooting:

      • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • If excess solvent has been added, carefully evaporate some of it to concentrate the solution before cooling.

  • Possible Cause 2: The solution was not cooled sufficiently to induce maximum crystallization.

    • Troubleshooting:

      • Ensure the solution is cooled in an ice bath for an adequate amount of time after it has reached room temperature.

      • Gently scratching the inside of the flask with a glass rod can sometimes initiate further crystallization.

Column Chromatography

Problem: Poor separation of this compound from impurities (e.g., biphenyl).

  • Possible Cause 1: The solvent system (mobile phase) is too polar or not polar enough.

    • Troubleshooting:

      • Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.25-0.35 for this compound.

      • For separating the relatively nonpolar biphenyl from the more polar this compound, a non-polar eluent system like a mixture of hexane and ethyl acetate is recommended.[3] Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Possible Cause 2: The column was not packed properly, leading to channeling and poor separation.

    • Troubleshooting:

      • Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[9]

      • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the eluent.[10]

  • Possible Cause 3: The column was overloaded with the crude sample.

    • Troubleshooting:

      • As a general guideline, use a silica gel to crude product weight ratio of at least 30:1 for good separation. This ratio may need to be increased for difficult separations.

Fractional Distillation

Problem: The distillate is not pure, and still contains impurities.

  • Possible Cause 1: The boiling points of this compound and the impurity are too close for effective separation by simple distillation.

    • Troubleshooting:

      • Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to enhance separation efficiency.

      • Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.

  • Possible Cause 2: The distillation apparatus is not properly insulated, leading to temperature fluctuations and poor separation.

    • Troubleshooting:

      • Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the separation of this compound from non-polar impurities like biphenyl.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly, ensuring a uniformly packed bed without air bubbles.[9]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent mixture (e.g., 98:2 hexane:ethyl acetate).

    • Collect fractions and monitor the separation using TLC. Biphenyl, being less polar, will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexane:ethyl acetate) to elute the more polar this compound.[3]

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is substantially pure but contains minor impurities.

  • Solvent Selection:

    • Choose a solvent or a mixed solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. A common choice is a mixture of a "good" solvent where the compound is soluble (e.g., a minimal amount of ethanol or acetone) and a "poor" solvent where it is less soluble (e.g., water or hexane).[11][12]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" hot solvent and heat the mixture with gentle swirling until the solid dissolves completely.

  • Inducing Crystallization:

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists, then add a drop or two of the "good" solvent to redissolve it.[13]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry completely.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Major Impurities Recrystallization Recrystallization Crude Product->Recrystallization Minor Impurities Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Boiling Point Difference Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Fractional Distillation->Pure Product GC-MS GC-MS Pure Product->GC-MS Verify Purity

Caption: Purification workflow for this compound.

Troubleshooting_Oiling_Out start Compound 'Oils Out' during Recrystallization cause1 High Solvent Boiling Point? start->cause1 cause2 High Impurity Level? cause1->cause2 No solution1 Use lower boiling solvent/mixture cause1->solution1 Yes cause3 Rapid Cooling? cause2->cause3 No solution2 Preliminary purification (e.g., wash) cause2->solution2 Yes solution3 Cool slowly / Use seed crystal cause3->solution3 Yes end Successful Crystallization cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Phenyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are the Grignard reaction and the oxidation of cumene.

  • Grignard Reaction: This is a widely used method involving the reaction of a Grignard reagent with a carbonyl compound. Two primary routes are:

    • The reaction of phenylmagnesium bromide with acetone.[1][2]

    • The reaction of methylmagnesium bromide with acetophenone.

  • Oxidation of Cumene: This method involves the oxidation of cumene (isopropylbenzene) and can be followed by the reduction of cumene hydroperoxide.[3] It is often employed in industrial-scale production.[3]

Q2: What are the key reaction parameters to control for a successful Grignard synthesis of this compound?

A2: Several parameters are critical for optimizing the yield and purity of this compound via the Grignard reaction:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions. THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which can help to speed up the reaction and improve the solubility of reactants.

  • Temperature Control: The Grignard reaction is exothermic. It is crucial to control the temperature, often by using an ice bath, especially during the addition of the carbonyl compound, to prevent side reactions.

  • Purity of Magnesium: The magnesium turnings should be fresh and reactive. An oxide layer on the surface can inhibit the reaction. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary.

Q3: What are the common side products in the Grignard synthesis of this compound and how can they be minimized?

A3: Common side products include:

  • Biphenyl: Formed from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted aryl halide (bromobenzene).[4][5] This can be minimized by the slow addition of the aryl halide to an excess of magnesium to ensure the rapid formation of the Grignard reagent and by controlling the temperature.[5]

  • Benzene: Results from the reaction of the Grignard reagent with any protic source, such as water or alcohols.[4] Strict anhydrous conditions are essential for its prevention.

  • 2-Phenyl-1-propene: This is the dehydration product of this compound. Its formation is favored during acidic workup, especially with strong acids and heat. Using a milder acid, such as a saturated aqueous solution of ammonium chloride, for quenching the reaction can minimize its formation.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Grignard Synthesis
Possible Cause Troubleshooting Steps
Wet Glassware or Solvents Flame-dry all glassware under vacuum or in an oven before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.
Inactive Magnesium Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.
Impure Reagents Ensure the aryl halide and carbonyl compound are pure and dry. Distill liquid reagents if necessary.
Incorrect Reaction Temperature Maintain a gentle reflux during Grignard reagent formation. Cool the reaction mixture in an ice bath before and during the addition of the carbonyl compound to control the exothermic reaction.
Inefficient Stirring Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is homogeneous, especially during the formation of the Grignard reagent.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Identification Prevention and Removal
Biphenyl Typically a higher boiling point impurity. Can be identified by GC-MS or NMR.Minimize by slow addition of aryl halide to magnesium. Can be removed by recrystallization or column chromatography.
Benzene A low boiling point impurity.Prevent by maintaining strict anhydrous conditions. Can be removed during solvent evaporation.
Unreacted Starting Material (Acetophenone or Acetone) Can be identified by TLC, GC-MS, or NMR.Ensure the Grignard reagent is in slight excess. Can be removed by column chromatography.
2-Phenyl-1-propene Can be identified by GC-MS (different retention time) and NMR (alkene signals).Use a mild acidic workup (e.g., saturated aq. NH4Cl). Can be separated by column chromatography.

Quantitative Data

Table 1: Comparison of Solvents for Grignard Synthesis of this compound

Solvent Boiling Point (°C) Reported Yield (%) Notes
Diethyl Ether34.6Good to ExcellentStandard solvent, but its volatility requires careful temperature management.
Tetrahydrofuran (THF)66Often higher than etherHigher boiling point allows for higher reaction temperatures, potentially increasing the reaction rate. Better at solvating the Grignard reagent.[6]

Note: Actual yields can vary significantly based on specific reaction conditions, purity of reagents, and experimental technique.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound from Phenylmagnesium Bromide and Acetone

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with drying tubes.

    • Place magnesium turnings in the flask. Add a small crystal of iodine.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should start, indicated by a color change and gentle boiling. If not, gently warm the flask.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of dry acetone in anhydrous diethyl ether in the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Synthesis of this compound via Cumene Oxidation

Materials:

  • Cumene

  • Solid catalyst (e.g., nitrogen-doped carbon material)

  • Oxygen gas

Procedure:

  • Reaction Setup:

    • In a three-necked flask, add cumene and the solid catalyst.

    • Form a suspension by ultrasonic processing.[7]

  • Oxidation:

    • Heat the suspension to 60-80 °C with magnetic stirring.[8]

    • Introduce oxygen gas at a controlled flow rate (e.g., 0.8–1.0 mL/min per mL of cumene).[8]

    • Continue the reaction under normal pressure for 8-12 hours.[8]

  • Workup and Purification:

    • After the reaction, filter the mixture to separate the solid catalyst.

    • The liquid mixture containing this compound, acetophenone, and unreacted cumene is then purified by distillation.[7]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Workup & Purification reagent_prep Prepare Anhydrous Apparatus & Reagents mg_activation Activate Magnesium (Iodine/Heating) reagent_prep->mg_activation 1. grignard_formation Add Aryl Halide to Mg in Ether/THF mg_activation->grignard_formation 2. cooling Cool Grignard Reagent (0°C) grignard_formation->cooling carbonyl_addition Slowly Add Carbonyl Compound cooling->carbonyl_addition 3. rt_stir Stir at Room Temperature carbonyl_addition->rt_stir 4. quench Quench with aq. NH4Cl Solution rt_stir->quench extraction Extract with Organic Solvent quench->extraction 5. drying Dry Organic Layer (e.g., MgSO4) extraction->drying 6. purification Purify by Distillation or Chromatography drying->purification 7. Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Product Yield check_anhydrous Anhydrous Conditions Met? start->check_anhydrous check_mg Magnesium Activated? start->check_mg check_purity Reagent Purity Verified? start->check_purity check_temp Correct Temperature Profile? start->check_temp check_stirring Efficient Stirring? start->check_stirring sol_dry Flame-dry glassware, use anhydrous solvents check_anhydrous->sol_dry sol_mg Use fresh Mg, activate with iodine check_mg->sol_mg sol_purity Purify/check reagents check_purity->sol_purity sol_temp Control temp with ice bath/reflux check_temp->sol_temp sol_stir Use appropriate stirring check_stirring->sol_stir

References

Troubleshooting low yield in the dehydration of 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dehydration of 2-Phenyl-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed dehydration of this compound to α-methylstyrene, helping you diagnose and resolve problems leading to low yield.

Question: My reaction yields are consistently low. What are the potential causes?

Answer: Low yields in this dehydration reaction can stem from several factors. Systematically investigating the following possibilities is crucial:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to:

    • Insufficient Heating: The reaction requires a certain activation energy. Ensure your reaction temperature is appropriate for the catalyst used. For instance, a patent suggests a temperature of 135°C or higher for a particular industrial process.[1]

    • Inactive or Insufficient Catalyst: The acid catalyst is essential for protonating the hydroxyl group, making it a good leaving group.[2] Ensure your catalyst is not old or degraded and is used in an appropriate concentration.

    • Presence of Excess Water: The reaction is reversible. The presence of excess water in the reaction mixture can shift the equilibrium back towards the starting material, a phenomenon consistent with Le Chatelier's principle.

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of α-methylstyrene.

    • Oxidation: Strong, concentrated acids like sulfuric acid can act as oxidizing agents, especially at high temperatures. This can lead to the formation of carbon dioxide, sulfur dioxide, and charring of the organic material.[3]

    • Dimerization/Polymerization: The acidic conditions can promote the dimerization or polymerization of the α-methylstyrene product.

    • Rearrangement Products: While the tertiary carbocation formed from this compound is relatively stable, rearrangements are a possibility in alcohol dehydrations, potentially leading to isomeric alkene products.[4][5]

  • Product Loss During Workup: The desired product, α-methylstyrene, can be lost during the purification steps.

    • Incomplete Extraction: Ensure you are using an appropriate organic solvent and performing a sufficient number of extractions to recover all the product from the aqueous phase.

    • Azeotropic Distillation with Water: If distilling directly from the reaction mixture, co-distillation with water can be a factor.

    • Loss During Distillation: Poor distillation technique can lead to loss of product. Ensure your distillation apparatus is set up correctly and that you are collecting the correct fraction based on the boiling point of α-methylstyrene.

Question: My reaction mixture turned dark brown or black. What happened?

Answer: A dark coloration or the formation of a black tar-like substance is a strong indication of charring. This is a common issue when using strong, oxidizing acids like concentrated sulfuric acid at elevated temperatures.[3] The acid is oxidizing the organic compounds, leading to decomposition.

To mitigate this:

  • Use a milder acid catalyst: Consider using phosphoric acid or potassium bisulfate, which are less oxidizing than sulfuric acid.[6]

  • Use a lower concentration of sulfuric acid: A more dilute solution of sulfuric acid can be effective for dehydration without causing extensive charring.

  • Control the temperature: Avoid excessively high temperatures.

  • Use a heterogeneous catalyst: Passing the alcohol vapor over heated alumina is an alternative method that can reduce charring.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed dehydration of this compound?

A1: The reaction proceeds through an E1 (elimination, unimolecular) mechanism:

  • Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).[2]

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

Reaction Mechanism

G cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H+ H+ H+ (from acid) H+_regen H+ (regenerated) Protonated_Alcohol_2 Protonated Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol_2->Carbocation - H2O Carbocation_2 Tertiary Carbocation H2O H2O alpha-Methylstyrene α-Methylstyrene Carbocation_2->alpha-Methylstyrene - H+

Caption: The E1 mechanism for the dehydration of this compound.

Q2: What are the recommended catalysts and reaction conditions?

A2: Several catalysts can be used for this dehydration. The choice of catalyst will influence the optimal reaction conditions.

CatalystTypical ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) Heating with an excess of acid at around 170°C (for ethanol, as a reference).[3]Readily available and effective.Strong oxidizing agent, can cause charring and side reactions.[3]
Concentrated Phosphoric Acid (H₃PO₄) Heating with the acid.Less oxidizing than sulfuric acid, leading to cleaner reactions.May require higher temperatures or longer reaction times.
Potassium Bisulfate (KHSO₄) Heating the alcohol with KHSO₄.[6]Solid catalyst, can be easier to handle and separate.May be less active than strong liquid acids.
Alumina (Al₂O₃) Passing the alcohol vapor over heated alumina (250-360°C).Good for gas-phase reactions, can produce high yields with minimal charring.Requires specialized equipment for gas-phase reactions.

Q3: How can I purify the α-methylstyrene product?

A3: Purification is typically achieved through the following steps:

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the α-methylstyrene into an organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Distillation: Purify the crude α-methylstyrene by fractional distillation under reduced pressure to prevent polymerization. Collect the fraction corresponding to the boiling point of α-methylstyrene (165-166 °C at atmospheric pressure).

Experimental Workflow

G Start Start: Reaction Mixture (this compound, Acid Catalyst) Heating Heat Reaction Mixture Start->Heating Cooling Cool Reaction Mixture Heating->Cooling Neutralization Neutralize with Base (e.g., NaHCO₃ solution) Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry Organic Layer (e.g., MgSO₄) Washing->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Product Pure α-Methylstyrene Distillation->Product

Caption: A typical experimental workflow for the synthesis and purification of α-methylstyrene.

Experimental Protocols

Protocol 1: Dehydration using Phosphoric Acid

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reagents: In the round-bottom flask, place this compound and a catalytic amount of 85% phosphoric acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture gently. The α-methylstyrene and water will co-distill.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the product by fractional distillation.

Protocol 2: Dehydration using Alumina

Note: This procedure is typically performed in a tube furnace.

  • Apparatus Setup: Pack a ceramic or glass tube with activated alumina. Place the tube in a tube furnace equipped with a temperature controller.

  • Reaction: Heat the tube furnace to the desired temperature (e.g., 300-350°C).

  • Addition of Reactant: Slowly drop the this compound onto the heated alumina. The alcohol will vaporize and dehydrate as it passes over the catalyst.

  • Collection: Collect the product that distills from the end of the tube in a cooled receiving flask.

  • Workup and Purification: The collected product can be further purified by drying and distillation as described in Protocol 1.

References

Preventing the formation of byproducts in 2-Phenyl-2-propanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-2-propanol. Our goal is to help you prevent the formation of byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where byproduct formation is a concern?

A1: The most common reaction where byproduct formation is a significant concern is the acid-catalyzed dehydration of this compound to form 2-phenylpropene.[1][2] Undesired side reactions can include polymerization of the alkene product and oxidation or charring of the starting material, especially when using strong, corrosive acids like concentrated sulfuric acid.[3][4]

Q2: What is the primary byproduct in the acid-catalyzed dehydration of this compound?

A2: The primary byproduct is typically a dimer or oligomer of the desired 2-phenylpropene. This occurs when the initially formed alkene reacts with other carbocations present in the acidic reaction mixture. Flow chemistry techniques have been shown to be effective in avoiding these unwanted oligomer products in other alcohol dehydration reactions.[5]

Q3: My reaction is turning dark or forming char. What is the cause and how can I prevent it?

A3: Charring is often caused by the strong oxidizing nature of concentrated sulfuric acid, which can oxidize the alcohol to carbon dioxide and other byproducts.[4] To prevent this, consider using a less aggressive acid catalyst such as phosphoric acid or a solid-supported acid catalyst like Montmorillonite KSF clay, which is non-toxic and reusable.[3][4]

Q4: I am observing a low yield of 2-phenylpropene. What are the potential reasons?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider optimizing reaction time and temperature.

  • Byproduct formation: As mentioned, the formation of dimers or polymers consumes the desired product.

  • Suboptimal catalyst: The choice and concentration of the acid catalyst are crucial. Too little catalyst may lead to an incomplete reaction, while too much can promote side reactions.

  • Reversible reaction: The hydration of 2-phenylpropene back to this compound can occur in the presence of water.[6][7][8] Removing water as it forms can help drive the equilibrium towards the alkene product.

Troubleshooting Guides

Issue 1: Formation of Polymeric Byproducts
Symptom Possible Cause Recommended Solution
Oily, high-boiling point residue in the product mixture.Dimerization or oligomerization of 2-phenylpropene.1. Use a milder catalyst: Switch from concentrated sulfuric acid to phosphoric acid or a solid acid catalyst. 2. Control reaction temperature: Lowering the temperature can reduce the rate of polymerization. 3. Reduce reaction time: Minimize the time the product is exposed to acidic conditions. 4. Employ flow chemistry: Continuous removal of the product from the reaction zone can prevent polymerization.[5]
Issue 2: Low Conversion to 2-phenylpropene
Symptom Possible Cause Recommended Solution
Significant amount of unreacted this compound in the final mixture.1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Presence of excess water.1. Increase catalyst concentration: Gradually increase the amount of acid catalyst. 2. Increase reaction temperature: Higher temperatures favor the elimination reaction.[5] 3. Increase reaction time: Monitor the reaction progress over a longer period. 4. Remove water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound using Phosphoric Acid

This protocol aims to minimize charring and other side reactions associated with stronger acids.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Place 20 g of this compound into a 100 mL round-bottom flask.

  • Carefully add 5 mL of 85% phosphoric acid to the flask.

  • Swirl the flask to ensure thorough mixing.

  • Set up a simple distillation apparatus with the flask, a distillation head, a condenser, and a receiving flask.

  • Heat the mixture gently using a heating mantle.

  • Collect the distillate, which will be a mixture of 2-phenylpropene and water.

  • Transfer the distillate to a separatory funnel and wash with a small amount of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Perform a final distillation to purify the 2-phenylpropene.

Visualizations

Diagram 1: Acid-Catalyzed Dehydration of this compound

Dehydration_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O H2O H₂O 2-phenylpropene 2-phenylpropene Carbocation->2-phenylpropene - H+ Dimer Dimer Carbocation->Dimer + 2-phenylpropene - H+

Caption: Reaction pathway for the acid-catalyzed dehydration of this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield start Low Yield of 2-phenylpropene check_byproducts Analyze for Byproducts (e.g., GC-MS) start->check_byproducts byproducts_present Byproducts Detected? check_byproducts->byproducts_present optimize_conditions Optimize Reaction Conditions: - Milder Catalyst - Lower Temperature - Shorter Time byproducts_present->optimize_conditions Yes no_byproducts Minimal Byproducts byproducts_present->no_byproducts No end Improved Yield optimize_conditions->end check_conversion Check for Unreacted Starting Material no_byproducts->check_conversion incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction increase_severity Increase Reaction Severity: - Higher Temperature - Longer Time - More Catalyst incomplete_reaction->increase_severity Yes equilibrium_issue Consider Equilibrium: - Remove Water (Dean-Stark) incomplete_reaction->equilibrium_issue No increase_severity->end equilibrium_issue->end

Caption: Troubleshooting workflow for addressing low yields of 2-phenylpropene.

References

Technical Support Center: High-Purity 2-Phenyl-2-propanol Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Phenyl-2-propanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound through recrystallization. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on its physical properties, non-polar solvents are generally preferred. Hexane, petroleum ether, and ligroin are excellent choices. Alcohols like ethanol can also be used, but care must be taken due to the higher solubility of this compound in them, which might lead to lower recovery yields. A mixed solvent system, such as ethanol-water, can also be effective.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" is a common issue with low-melting-point compounds like this compound (melting point: 28-32°C)[1]. It occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by the boiling point of the solvent being higher than the melting point of the compound or by the solution being too concentrated[2][3].

To resolve this:

  • Add more solvent: This will lower the saturation temperature of the solution.

  • Lower the crystallization temperature: Try to induce crystallization at a temperature below the melting point of this compound.

  • Use a lower-boiling point solvent: Solvents like petroleum ether or hexane are good options.

  • Employ a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (like ethanol) and then gradually add a "poor" solvent (like water) at a slightly elevated temperature until turbidity is observed. Then, allow it to cool slowly.

Q3: What are the common impurities in crude this compound?

A3: The impurities in this compound largely depend on its synthesis method. If prepared via a Grignard reaction between phenylmagnesium bromide and acetone, common impurities may include:

  • Biphenyl: Formed from the coupling of the Grignard reagent.

  • Unreacted starting materials: Phenylmagnesium bromide and acetone.

  • Dehydration products: Such as 2-phenyl-1-propene, which can form if acidic conditions are used during workup[4].

Recrystallization is effective at removing these types of impurities.

Q4: What is the expected recovery yield for the recrystallization of this compound?

A4: The recovery yield will depend on the chosen solvent, the initial purity of the compound, and the care taken during the procedure. While specific yields for this compound recrystallization are not extensively reported, a well-optimized recrystallization can typically yield 80-90% recovery of the purified product. To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the solid.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent was added).- The rate of cooling is too rapid.- Boil off some of the solvent to concentrate the solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.
"Oiling out" occurs. - The melting point of this compound is below the temperature of the saturated solution.- The concentration of the solute is too high.- Reheat the solution to redissolve the oil and add more solvent.- Choose a solvent with a lower boiling point.- Use a mixed-solvent system to better control solubility.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Always wash the collected crystals with ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution as it may cause it to boil over.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Hexane

This protocol is suitable for purifying this compound that is relatively free of highly polar impurities.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of hexane (e.g., 20-30 mL) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hexane dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling hexane to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or under vacuum to remove residual solvent.

Protocol 2: Mixed Solvent Recrystallization using Ethanol-Water

This method is effective when the crude product contains impurities with different polarities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until a faint, persistent cloudiness appears. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvents.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₁₂O[1]
Molecular Weight136.19 g/mol [1]
Melting Point28-32 °C[1]
Boiling Point202 °C[5]
Density0.973 g/mL at 25°C
Solubility in WaterInsoluble[1][6]
Solubility in Organic SolventsSoluble in ethanol, ether, benzene, chloroform, methanol[5][7]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add Minimum Amount of Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities are present) B->C D Slow Cooling to Room Temperature C->D E Cooling in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I High-Purity this compound H->I

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Attempt Crystal_Check Do Crystals Form? Start->Crystal_Check Oil_Check Does it 'Oil Out'? Crystal_Check->Oil_Check No Purity_Check Are Crystals Pure? Crystal_Check->Purity_Check Yes Failure Review Protocol Oil_Check->Failure Yes (See Oiling Out FAQ) Oil_Check->Failure No (See No Crystals FAQ) Success Successful Recrystallization Purity_Check->Success Yes Purity_Check->Failure No (Consider Charcoal Treatment or Re-recrystallization)

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Managing exothermic reactions in 2-Phenyl-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-phenyl-2-propanol, a common laboratory procedure involving a Grignard reaction.

Troubleshooting Guide: Managing Exothermic Events

Issue: Rapid, Uncontrolled Temperature Spike During Grignard Reagent Formation

  • Question: My reaction started to boil violently and the temperature rose uncontrollably as I was adding bromobenzene to the magnesium turnings. What went wrong and how can I prevent this?

  • Answer: This indicates that the initiation of the Grignard reaction was delayed, leading to an accumulation of unreacted bromobenzene. Once the reaction initiated, the excess reagent reacted rapidly, causing a significant exotherm.[1][2] To prevent this:

    • Ensure proper initiation: Look for signs of reaction initiation (cloudiness, gentle bubbling) after adding a small initial portion of the bromobenzene solution before adding the rest.[2][3]

    • Control the addition rate: Add the bromobenzene solution dropwise to maintain a steady, controllable reflux.[4]

    • Use an ice bath: Keep an ice bath ready to cool the reaction flask if the reflux becomes too vigorous.[5]

Issue: Sudden Temperature Increase During Acetone Addition

  • Question: The temperature of my reaction mixture increased sharply when I started adding the acetone solution. How can I manage this exotherm?

  • Answer: The reaction between the Grignard reagent (phenylmagnesium bromide) and acetone is highly exothermic.[5] A sudden temperature spike suggests the acetone is being added too quickly.

    • Pre-cool the Grignard reagent: Before adding the acetone, cool the flask containing the phenylmagnesium bromide solution to 0°C using an ice bath.[3]

    • Slow, dropwise addition: Add the acetone solution very slowly (dropwise) to the cooled Grignard reagent with vigorous stirring. This allows for the dissipation of heat as it is generated.[3]

    • Maintain cooling: Keep the reaction flask in the ice bath throughout the entire addition of acetone.[3]

Issue: Low Yield of this compound and Formation of Side Products

  • Question: My final product yield is low, and I've identified byproducts. Could this be related to poor temperature control?

  • Answer: Yes, improper temperature control is a major contributor to low yields and the formation of side products in Grignard reactions.[1][6]

    • High temperatures during Grignard formation can lead to the Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted bromobenzene to form biphenyl.[1][6] Maintaining a gentle reflux is crucial.

    • Elevated temperatures during the addition of acetone can promote side reactions. It is essential to keep the temperature low (e.g., 0-10°C) to favor the desired nucleophilic addition to the carbonyl group.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic nature of the this compound synthesis?

The synthesis of this compound is typically achieved through a Grignard reaction, which involves two main exothermic steps:

  • Formation of the Grignard reagent (phenylmagnesium bromide): The reaction between magnesium metal and bromobenzene is exothermic.[3]

  • Reaction with acetone: The nucleophilic addition of the phenylmagnesium bromide to the carbonyl carbon of acetone is also a highly exothermic process.[5]

Q2: What are the consequences of inadequate temperature control?

Poor management of the reaction exotherm can lead to several undesirable outcomes:

  • Reduced product yield: Side reactions become more prevalent at higher temperatures, consuming the starting materials and reducing the yield of this compound.[6]

  • Formation of impurities: Common byproducts such as biphenyl (from Wurtz coupling) can form, complicating the purification process.[1]

  • Safety hazards: In extreme cases, an uncontrolled exotherm can lead to a runaway reaction, potentially causing a dangerous increase in pressure and temperature.

Q3: What cooling methods are recommended for this synthesis?

An ice-water bath is the most common and effective method for controlling the temperature during the synthesis of this compound.[3][5] It is essential to have the ice bath prepared before starting the reagent additions.

Q4: How does the rate of reagent addition affect the exotherm?

A slow, dropwise addition of the reagents (both bromobenzene for the Grignard formation and acetone for the reaction) is critical for managing the exotherm.[3][4] A slower addition rate allows the heat generated by the reaction to be dissipated by the cooling bath, preventing a rapid and unsafe temperature increase.

Experimental Protocol: Synthesis of this compound with Exotherm Management

This protocol details the synthesis of this compound from bromobenzene and acetone, with a strong emphasis on temperature control.

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled while still warm to prevent atmospheric moisture contamination. The apparatus should be equipped with a drying tube.[3]

  • Reagent Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings. A small crystal of iodine can be added to help initiate the reaction.[3]

  • Initiation: Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium turnings.[3] Observe for signs of reaction initiation, such as the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied. Once initiated, remove the heat source immediately as the reaction is exothermic.[3]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, controlled reflux. An ice bath can be used to moderate the reaction if it becomes too vigorous. After the addition is complete, allow the mixture to stir until the reaction subsides.

Part 2: Reaction with Acetone

  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0°C using an ice-water bath.[3]

  • Acetone Addition: Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel. Add the acetone solution dropwise to the cold, vigorously stirring Grignard reagent. Crucially, maintain the reaction temperature below 10°C throughout the addition. [3]

  • Reaction Completion: After the complete addition of acetone, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional hour.[3]

Part 3: Quenching and Workup

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[6]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to obtain the crude this compound. Further purification can be achieved by recrystallization or distillation.

Quantitative Data

ParameterStageRecommended TemperatureRationale
Reaction TemperatureGrignard Reagent FormationGentle RefluxTo ensure complete reaction without promoting side reactions.
Reaction TemperatureAcetone Addition0 - 10°CTo control the highly exothermic reaction and minimize byproduct formation.[3]
Quenching TemperatureWorkup0°CTo safely quench the reactive Grignard reagent.[6]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis A Prepare Phenylmagnesium Bromide B Cool Grignard Reagent to 0°C A->B C Slowly Add Acetone Solution (keep temp < 10°C) B->C D Warm to Room Temperature C->D E Quench with Saturated NH4Cl at 0°C D->E F Workup and Purification E->F G This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Exotherm Troubleshooting Exothermic Events Start Uncontrolled Exotherm Detected Q1 During which stage? Start->Q1 A1 Grignard Formation (Bromobenzene Addition) Q1->A1 Formation A2 Reaction with Acetone Q1->A2 Reaction S1 Immediate Action: Apply Ice Bath A1->S1 S2 Slow or Stop Reagent Addition A1->S2 A2->S1 A2->S2 P1 Future Prevention: - Ensure proper initiation - Slower addition rate S1->P1 P2 Future Prevention: - Pre-cool Grignard reagent - Slower acetone addition - Maintain cooling S1->P2 S2->P1 S2->P2

Caption: Decision tree for troubleshooting exothermic events.

References

Validation & Comparative

A Comparative NMR Analysis of 2-Phenyl-2-propanol and its Isomer, 1-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of analytical techniques is paramount for compound identification and characterization. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Phenyl-2-propanol and its structural isomer, 1-Phenyl-2-propanol. The distinct structural differences between these two compounds are clearly reflected in their respective NMR spectra, offering a valuable case study in spectral interpretation.

¹H and ¹³C NMR Data Comparison

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound and 1-Phenyl-2-propanol, highlighting the key differences in their spectral features.

Table 1: ¹H NMR Data Comparison

This compound 1-Phenyl-2-propanol
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
7.25-7.45MultipletAromatic (5H)7.15-7.35
2.15Singlet-OH (1H)4.05
1.55Singlet-CH₃ (6H)2.85 & 2.75
1.20
1.85

Table 2: ¹³C NMR Data Comparison

This compound 1-Phenyl-2-propanol
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
148.5Quaternary Aromatic (C)138.5Quaternary Aromatic (C)
128.3Aromatic (CH)129.4Aromatic (CH)
126.9Aromatic (CH)128.5Aromatic (CH)
124.8Aromatic (CH)126.3Aromatic (CH)
72.8Quaternary Aliphatic (C-OH)70.5Aliphatic (-CH(OH)-)
31.8Aliphatic (-CH₃)45.8Aliphatic (-CH₂-)
22.8Aliphatic (-CH₃)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical experimental procedure for the ¹H and ¹³C NMR analysis of small organic molecules like this compound and 1-Phenyl-2-propanol.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample (or dispense 10-20 µL for a liquid sample) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterated solvent provides a lock signal for the NMR spectrometer and avoids interference from proton signals of the solvent.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Instrumentation: A standard 400 MHz (or higher) NMR spectrometer is typically used for routine analysis.

  • Tuning and Matching: The NMR probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: The spectrometer's field/frequency lock is established on the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically performed.

    • Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required (typically 128 or more).

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

    • Phase correction and baseline correction are applied to the spectrum.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integration of the ¹H NMR signals is performed to determine the relative number of protons for each signal.

Visualization of Key Structural Differences and NMR Analysis Workflow

The following diagrams illustrate the structural differences between the two isomers and a generalized workflow for their NMR analysis.

G cluster_0 This compound cluster_1 1-Phenyl-2-propanol 2_phenyl_2_propanol Structure 2_nmr Quaternary Carbon (C-OH) Two equivalent -CH3 groups 2_phenyl_2_propanol->2_nmr Key Features 1_phenyl_2_propanol Structure 1_nmr Secondary Carbon (-CH(OH)-) Diastereotopic -CH2 protons 1_phenyl_2_propanol->1_nmr Key Features

Figure 1. Key structural features influencing the NMR spectra of this compound and 1-Phenyl-2-propanol.

G start Sample Preparation acquisition NMR Data Acquisition (1H and 13C) start->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) processing->analysis structure Structure Elucidation/ Comparison analysis->structure

A Comparative Guide to the Analysis of 2-Phenyl-2-propanol by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of 2-Phenyl-2-propanol using Gas Chromatography-Mass Spectrometry (GC-MS), offering a detailed comparison with alternative analytical techniques. The information presented is supported by experimental data to aid researchers in selecting the most suitable methodology for their specific applications, from quality control in manufacturing to metabolite identification in drug development.

Introduction to this compound Analysis

This compound, also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol that finds application as a fragrance ingredient and is a known metabolite of cumene. Its accurate and reliable quantification is crucial in various fields. GC-MS stands out as a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.

GC-MS Performance in this compound Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, this technique demonstrates excellent performance, as summarized in the table below. For comparison, data for a structurally similar tertiary alcohol, tert-amyl alcohol, is also presented, alongside alternative analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterGC-MS of this compoundGC-MS of tert-Amyl alcoholHPLC of this compoundNMR of this compound
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity using a liquid mobile phase.Detection of nuclear spin transitions in a magnetic field.
Key Fragments (m/z) 121, 43, 77, 118, 51[1]59, 73, 43, 55, 41Not ApplicableNot Applicable
Linear Range 1 - 20 µg/mL[2]Data not availableMethod dependentQuantitative NMR (qNMR) possible
Limit of Quantitation 10 mg/kg[2]Data not availableMethod dependentHigher than MS-based methods
Recovery 87.5% - 105.3%[2]Data not availableMethod dependentNot Applicable
Relative Standard Deviation < 4%[2]Data not availableMethod dependentHigh precision achievable
Analysis Time ~10-15 minutes per sample~5-10 minutes per sample~10-20 minutes per sample~5-15 minutes per sample
Strengths High sensitivity and selectivity, structural elucidation.Good for simple matrices.Suitable for non-volatile or thermally labile compounds.Non-destructive, provides detailed structural information.
Limitations Requires derivatization for some compounds (not this compound).Limited structural information compared to NMR.Lower resolution than GC for volatile compounds.Lower sensitivity than MS-based methods.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is provided below, based on established methods.[2][3]

Sample Preparation (from a solid matrix):

  • Weigh a representative portion of the homogenized sample.

  • Add a suitable extraction solvent (e.g., methyl t-butyl ether or a toluene-acetone mixture).[2][3]

  • Perform extraction using ultrasonication or microwave-assisted extraction.[2][3]

  • Centrifuge the extract to separate solid debris.

  • Filter the supernatant through a 0.45 µm filter into a GC vial.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 25°C/min to 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-300 amu.

Visualizing the Process: Workflow and Fragmentation

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound in the mass spectrometer.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Add Solvent Filtration Filtration Extraction->Filtration Filter Extract GC_Injection GC Injection Filtration->GC_Injection Inject Sample GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Process Data Fragmentation_Pathway cluster_fragments Major Fragments parent This compound (m/z 136) frag1 [M-CH3]+ (m/z 121) parent->frag1 - CH3 frag4 [CH3CO]+ (m/z 43) parent->frag4 - C7H7 frag2 [C6H5]+ (m/z 77) frag1->frag2 - C3H4O frag3 [C(CH3)2OH]+ (m/z 59)

References

A Comparative Guide to the Synthesis of 2-Phenyl-2-propanol: Grignard Reaction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

2-Phenyl-2-propanol, an important tertiary alcohol with applications as a fragrance additive and an intermediate in industrial synthesis, can be prepared through various synthetic routes.[1] The selection of an appropriate method is critical and depends on factors such as desired yield, purity, cost, and environmental impact. This guide provides an objective comparison of the classical Grignard synthesis with other notable methods, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Overview of Synthetic Strategies

The primary methods for synthesizing this compound include the Grignard reaction, the catalytic oxidation of cumene, and the hydration of α-methylstyrene. Each approach offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and overall efficiency.

  • Grignard Synthesis: This is a cornerstone of organic chemistry for forming carbon-carbon bonds and is a versatile method for producing tertiary alcohols.[2][3] For this compound, two main Grignard pathways are viable: the reaction of phenylmagnesium bromide with acetone or the reaction of methylmagnesium bromide with acetophenone.[4][5]

  • Catalytic Oxidation of Cumene: This method is relevant to industrial-scale production and involves the direct oxidation of cumene (isopropylbenzene) to generate this compound and acetophenone.[6][7] It often utilizes heterogeneous catalysts and oxygen as the oxidant, presenting a potentially greener alternative.[6]

  • Hydration of α-Methylstyrene: As this compound can be dehydrated to form α-methylstyrene, the reverse reaction, acid-catalyzed hydration of α-methylstyrene, provides a direct route to the desired alcohol.

Quantitative Data Comparison

The following table summarizes key quantitative data for the different synthetic methods, offering a comparative overview of their performance.

Parameter Grignard Synthesis (Phenyl-MgBr + Acetone) Grignard Synthesis (Methyl-MgBr + Acetophenone) Catalytic Oxidation of Cumene Hydration of α-Methylstyrene
Typical Yield ~90%[8]High (Specific data not available)High conversion, good selectivity[6][7]Moderate to High
Reaction Temp. 0°C to Room Temperature[9]0°C to Room Temperature40-100°C[1][6]Varies with catalyst
Reaction Time Short (e.g., ~1 hour)[9]Short (e.g., ~1 hour)1-12 hours[1]Varies
Key Reagents Phenylmagnesium bromide, Acetone, Anhydrous Ether/THF[4]Methylmagnesium bromide, Acetophenone, Anhydrous Ether/THFCumene, O₂, Nitrogen-doped carbon catalyst[1][6]α-Methylstyrene, H₂O, Acid catalyst (e.g., H₂SO₄)
Advantages High yield, well-established, versatile.[2][8]High yield, well-established.Environmentally friendly oxidant (O₂), reusable catalyst.[6][7]Atom economical, simple procedure.
Disadvantages Requires anhydrous conditions, moisture-sensitive reagents.[10]Requires anhydrous conditions, moisture-sensitive reagents.[10]High temperatures, potential for byproducts (acetophenone).[6]Potential for polymerization, requires specific catalysts.

Experimental Protocols & Workflows

This section provides detailed methodologies for the key synthetic routes and visual workflows to illustrate the logical steps of each process.

Grignard Synthesis

The Grignard reaction is a robust method for preparing this compound. The protocol below details the synthesis using phenylmagnesium bromide and acetone.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.[9] Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. Once the reaction begins (indicated by bubbling and color change), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[9]

  • Reaction with Acetone: Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath. Dissolve acetone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[4]

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[9] Then, carefully pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide.[9]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9] Remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography.[8]

Logical Workflow:

cluster_0 Grignard Reagent Formation cluster_1 Reaction & Workup Mg Mg turnings + I₂ Grignard Phenylmagnesium Bromide (PhMgBr) Mg->Grignard PhBr Bromobenzene in Anhydrous Ether PhBr->Grignard Reaction Nucleophilic Addition Grignard->Reaction Acetone Acetone in Anhydrous Ether Acetone->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Quench Quench with aq. NH₄Cl Alkoxide->Quench Product This compound Quench->Product

Grignard synthesis workflow for this compound.
Catalytic Oxidation of Cumene

This method offers a more modern and potentially greener approach, particularly for larger-scale synthesis.

Experimental Protocol:

  • Suspension Preparation: Add cumene and a solid nitrogen-doped carbon catalyst to a reactor.[1][6] Process the mixture with ultrasound to form a homogeneous suspension.[1][6]

  • Oxidation Reaction: Heat the suspension to a temperature between 60-80°C under magnetic stirring.[7] Introduce oxygen gas at a constant flow rate (e.g., 10 mL/min) and allow the reaction to proceed under normal pressure for 8-12 hours.[7]

  • Catalyst Separation: After the reaction is complete, filter the mixture to separate the solid catalyst, which can be recovered and reused.[6][7] The liquid mixture will contain this compound, acetophenone, and unreacted cumene.

  • Purification: Separate and purify the liquid mixture using fractional distillation or column chromatography to isolate the this compound.[6]

Logical Workflow:

Cumene Cumene + N-doped Carbon Catalyst Suspension Ultrasonic Suspension Cumene->Suspension Oxidation Heat (60-80°C) + O₂ flow Suspension->Oxidation Mixture Reaction Mixture Oxidation->Mixture Filter Filtration Mixture->Filter Catalyst Solid Catalyst (reusable) Filter->Catalyst Liquid Liquid Products Filter->Liquid Purify Purification (Distillation) Liquid->Purify Product This compound Purify->Product Acetophenone Acetophenone (byproduct) Purify->Acetophenone

Catalytic oxidation of cumene workflow.
Hydration of α-Methylstyrene

This is a straightforward addition reaction, though controlling the conditions to prevent polymerization is key.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve α-methylstyrene in a suitable solvent mixture, such as aqueous acetone.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid. The reaction proceeds via the formation of a stable tertiary carbocation intermediate.

  • Reaction and Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting this compound by distillation.

Logical Workflow:

AMS α-Methylstyrene Reaction Electrophilic Addition AMS->Reaction H2O Water (H₂O) Nucleophilic_Attack Nucleophilic Attack by H₂O H2O->Nucleophilic_Attack Acid Acid Catalyst (H⁺) Acid->Reaction Carbocation Tertiary Carbocation Intermediate Reaction->Carbocation Carbocation->Nucleophilic_Attack Protonated_Alcohol Protonated Alcohol Nucleophilic_Attack->Protonated_Alcohol Deprotonation Deprotonation Protonated_Alcohol->Deprotonation Product This compound Deprotonation->Product

Hydration of α-methylstyrene workflow.

References

Purity Assessment of 2-Phenyl-2-propanol: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for compounds like 2-Phenyl-2-propanol is paramount. This tertiary alcohol serves as a key intermediate in various synthetic processes, and its purity can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of two robust analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable method for your analytical needs.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful chromatographic techniques for separating and quantifying components in a mixture. However, they differ in their principles of separation and are suited for different types of analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile and thermally stable compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, allowing for the effective separation of aromatic compounds from both more polar and less polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[1] In GC, the sample is vaporized and carried by an inert gas through a column where separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information, aiding in the identification of unknown impurities.[2]

The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the availability of instrumentation.[3]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are designed to serve as a starting point for method development and can be optimized based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed method is based on established principles for the analysis of aromatic alcohols.

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization to achieve the desired retention time and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 215 nm or 254 nm. A UV scan of this compound would confirm the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-300 amu.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.

Data Presentation and Analysis

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For a comprehensive purity assessment, it is crucial to identify and quantify any impurities present. In the synthesis of this compound via the Grignard reaction, potential impurities could include unreacted starting materials (e.g., bromobenzene, acetone) and side-products like biphenyl.[4][5]

Comparative Data

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the purity analysis of this compound.

ParameterHPLCGC-MS
Analyte Volatility Not requiredRequired
Thermal Stability Not criticalRequired
Typical Run Time 10-20 minutes15-30 minutes
Detection UV AbsorbanceMass Spectrometry
Impurity Identification Based on retention time comparison with standardsBased on mass spectra and library matching
Sensitivity Good (ppm level)Excellent (ppb level)
Common Impurities Detected Non-volatile synthesis byproducts, starting materialsVolatile starting materials, solvents, and byproducts

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes, the following diagrams, created using the DOT language, depict the experimental workflow for HPLC purity assessment and a logical comparison of the two techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity G->H I Identify Impurities G->I

Fig. 1: Experimental workflow for HPLC purity assessment of this compound.

Method_Comparison cluster_analyte Analyte Properties cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound Volatility Non-volatile Analyte->Volatility Thermal_Stability Thermally Stable Analyte->Thermal_Stability HPLC Suitable for non-volatile compounds Analyte->HPLC GCMS Requires volatilization Analyte->GCMS Volatility->HPLC Favors Thermal_Stability->GCMS Allows HPLC_UV UV detection provides quantitative data HPLC->HPLC_UV GCMS_MS MS provides structural information GCMS->GCMS_MS

Fig. 2: Logical comparison of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are highly effective for the purity assessment of this compound.

  • HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary goal is to quantify the main component and known, non-volatile impurities. Its operation at ambient temperature prevents any potential thermal degradation of the analyte.

  • GC-MS offers the distinct advantage of providing structural information, which is invaluable for the identification of unknown impurities.[2] Its high sensitivity makes it an excellent choice for detecting trace levels of volatile contaminants.

Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analysis. For routine purity checks, HPLC provides a reliable and straightforward solution. For in-depth impurity profiling and identification, the detailed information provided by GC-MS is unparalleled. In many research and development settings, the use of both techniques provides a comprehensive and orthogonal approach to ensuring the highest purity of this compound.

References

2-Phenyl-2-propanol: A Validated Biomarker for Cumene Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive validation of 2-Phenyl-2-propanol as a primary biomarker for cumene exposure, offering a comparative analysis with other potential biomarkers. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing reliable methods for monitoring cumene exposure.

Introduction to Cumene and its Biomarkers

Cumene (isopropylbenzene) is an organic compound widely used in industrial processes, primarily in the synthesis of phenol and acetone.[1] Occupational and environmental exposure to cumene is a significant health concern.[2][3] Monitoring this exposure is crucial for assessing potential health risks. When cumene is absorbed by the body, it is metabolized, and the resulting metabolites can be measured in biological samples, serving as biomarkers of exposure.[4] The primary metabolite of cumene is this compound, which is excreted in the urine.[2][3][4] Other metabolites, such as 2-phenyl-1-propanol and 2-phenylpropionic acid, are also formed but in smaller quantities.[5] This guide focuses on the validation of this compound as the most reliable biomarker for cumene exposure and compares its performance with these alternative metabolites.

Comparison of Urinary Biomarkers for Cumene Exposure

The selection of an appropriate biomarker is critical for accurate exposure assessment. The ideal biomarker should be sensitive, specific, and exhibit a strong correlation with the exposure level. The following table summarizes the key performance characteristics of urinary this compound and its alternatives.

BiomarkerTypical MatrixDetection MethodKey Performance Characteristics
This compound UrineGC-MS, HS-SPME-GC-MSHigh Sensitivity & Specificity: As the major metabolite, its presence is a strong indicator of cumene exposure.[2][4] Good Correlation with Exposure: Urinary levels correlate well with cumene concentrations in the air. Established Biological Exposure Indices (BEI): The German Research Foundation (DFG) has established a Biological Tolerance Value (BAT) of 10 mg/g creatinine.[6]
2-Phenyl-1-propanol UrineGC-MSLower Concentration: Excreted in smaller amounts compared to this compound.[5] Shorter Half-life: May not be suitable for detecting past exposure.
2-Phenylpropionic Acid UrineGC-MSLower Concentration: Also a minor metabolite.[5] Potential for Interference: Carboxylic acid structure may lead to more complex analytical procedures.

Quantitative Analysis of Cumene Biomarkers

Accurate quantification of biomarkers is essential for reliable exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for this purpose. The following table provides a comparison of different GC-MS methods for the analysis of this compound.

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Sample Throughput
Standard GC-MS Typically in the low µg/L rangeTypically in the mid-to-high µg/L rangeModerate
Automated HS-SPME-GC-MS 0.034 mg/L[5][6][7]0.10 mg/L[5][6][7]High

Experimental Protocols

Detailed methodologies for the analysis of this compound in urine are provided below.

Protocol 1: Automated Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method offers high sensitivity and throughput through automation.[5][6]

1. Sample Preparation:

  • Place 2 mL of urine into a 20 mL headspace vial.

  • Add 150 µL of internal standard solution (e.g., 4-fluorophenethyl alcohol).

  • Add 200 µL of 37% hydrochloric acid for acid hydrolysis.

  • Heat at 90°C for 60 minutes.

  • Cool to room temperature.

  • Neutralize with 400 µL of 12 M sodium hydroxide.

  • Add 100 µL of pyridine and 50 µL of acetic anhydride for derivatization.

2. HS-SPME:

  • Use a polydimethylsiloxane (PDMS) SPME fiber.

  • Incubate the vial at 75°C for 50 minutes for derivatization.

  • Perform headspace extraction at a cooled temperature of 10°C for 5 minutes.

3. GC-MS Analysis:

  • Desorb the SPME fiber in the GC injector at an elevated temperature.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantification.

Protocol 2: Standard Liquid-Liquid Extraction GC-MS

This protocol represents a more conventional and widely accessible method.

1. Sample Preparation:

  • Take 5 mL of urine and adjust the pH to 1 with hydrochloric acid.

  • Add an appropriate internal standard.

  • Perform acid hydrolysis by heating at 90°C for 1 hour.

  • Cool the sample and neutralize with sodium hydroxide.

2. Liquid-Liquid Extraction:

  • Add 5 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

3. Derivatization (optional but recommended for improved chromatography):

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat at 70°C for 30 minutes.

4. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • Use a suitable capillary column and temperature program to separate the analytes.

  • Operate the mass spectrometer in SIM mode for targeted analysis.

Visualizing Cumene Metabolism and Analytical Workflow

The following diagrams illustrate the metabolic pathway of cumene and the experimental workflow for biomarker analysis.

Cumene_Metabolism Cumene Cumene Metabolism Metabolism (Cytochrome P450) Cumene->Metabolism P2P This compound (Major Metabolite) Metabolism->P2P Major pathway P1P 2-Phenyl-1-propanol (Minor Metabolite) Metabolism->P1P Minor pathway PPA 2-Phenylpropionic Acid (Minor Metabolite) Metabolism->PPA Minor pathway Excretion Urinary Excretion P2P->Excretion P1P->Excretion PPA->Excretion

Caption: Metabolic pathway of cumene in the body.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Urine Urine Sample Collection Hydrolysis Acid Hydrolysis Urine->Hydrolysis Extraction Extraction (LLE or SPME) Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: Experimental workflow for biomarker analysis.

Conclusion

The evidence strongly supports this compound as a reliable and robust biomarker for assessing cumene exposure. Its high concentration in urine relative to other metabolites and the availability of validated, sensitive analytical methods make it the preferred choice for biomonitoring studies. While other metabolites like 2-phenyl-1-propanol and 2-phenylpropionic acid can also be detected, their lower concentrations and shorter half-lives may limit their utility. The detailed protocols provided in this guide offer researchers the necessary tools to implement accurate and reliable methods for quantifying this compound, thereby contributing to a better understanding of cumene exposure and its potential health effects.

References

A Comparative Guide to Spectral Databases for 2-Phenyl-2-propanol Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for 2-Phenyl-2-propanol, a key intermediate in various chemical syntheses. The information is compiled from publicly accessible spectral databases and is intended to assist in the verification and characterization of this compound. This document presents a comparative analysis of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols and a discussion of alternative analytical methodologies.

Comparative Spectral Data

The following tables summarize the key quantitative data for this compound obtained from various spectral databases. These values serve as a reference for the identification and verification of the compound.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Parameter ¹H NMR (CDCl₃) ¹¹³C NMR ²
Chemical Shift (δ) / ppm 7.25-7.45 (m, 5H, Ar-H)147.9 (Ar C-ipso)
2.15 (s, 1H, -OH)128.3 (Ar C-ortho)
1.55 (s, 6H, 2x -CH₃)126.9 (Ar C-para)
124.8 (Ar C-meta)
72.7 (C-OH)
31.8 (-CH₃)
¹Data sourced from SpectraBase.[1]²Data sourced from ChemicalBook.[2]

Table 2: Mass Spectrometry (MS) Data

Technique Key Fragments (m/z) and Relative Intensities ¹
Electron Ionization (EI-MS) 121 ([M-CH₃]⁺, 54.6%)
77 ([C₆H₅]⁺, 16.4%)
43 ([C₃H₇]⁺, 100%)
Molecular Ion ([M]⁺) at m/z 136 is often weak or absent.
¹Data sourced from PubChem and MassBank.[3][4]

Table 3: Infrared (IR) Spectroscopy Data

Technique Characteristic Absorption Bands (cm⁻¹) ¹
Attenuated Total Reflectance (ATR-FTIR) 3400-3300 (broad, O-H stretch)
3100-3000 (C-H stretch, aromatic)
3000-2850 (C-H stretch, aliphatic)
1600, 1495, 1450 (C=C stretch, aromatic ring)
1375 (C-H bend, methyl)
1170 (C-O stretch, tertiary alcohol)
¹Data sourced from PubChem and general IR spectroscopy principles for alcohols.[3][5]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds (longer delay for quaternary carbons).

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: 5 minutes at 240 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of the peak and compare the fragmentation pattern with reference library spectra.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Place a small drop of liquid this compound (if melted) or a few milligrams of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply gentle pressure with the built-in press to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Alternative Analytical Methodologies

While spectroscopic methods are excellent for identification, chromatographic techniques are often preferred for quantitative analysis and purity assessment.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful alternative for the quantification of this compound. This technique offers high precision, accuracy, and the ability to separate the analyte from potential impurities.

General Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm, where the phenyl group exhibits strong absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the characterization and quality control of a chemical reference standard like this compound.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Final Approval Sample_Reception Receive this compound Sample Structure_Verification Structural Verification Sample_Reception->Structure_Verification Purity_Assessment Purity Assessment Sample_Reception->Purity_Assessment NMR ¹H and ¹³C NMR Structure_Verification->NMR MS GC-MS Structure_Verification->MS IR ATR-FTIR Structure_Verification->IR HPLC HPLC-UV (Quantitative) Purity_Assessment->HPLC Data_Review Data Review and Comparison to Reference NMR->Data_Review MS->Data_Review IR->Data_Review HPLC->Data_Review Certificate_of_Analysis Generate Certificate of Analysis Data_Review->Certificate_of_Analysis

Caption: Workflow for the analysis of a this compound reference standard.

References

A Comparative Guide to the Quantitative Analysis of 2-Phenyl-2-propanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reaction components is paramount. This guide provides a comprehensive comparison of three widely used analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of 2-phenyl-2-propanol in a reaction mixture. The following sections detail the experimental protocols and performance data for each method to aid in selecting the most suitable technique for your specific needs.

Quantitative Data Summary

The performance of each analytical method is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions employed.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterPerformance
Linearity (R²)> 0.999
Range1 - 20 µg/mL
Limit of Quantification (LOQ)1.0 mg/kg
Accuracy (% Recovery)87.5 - 105.3%[1]
Precision (%RSD)< 4.0%[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterPerformance
Linearity (R²)> 0.999
Range1 - 500 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%

Table 3: Quantitative NMR (qNMR) Performance Data

ParameterPerformance
Linearity (R²)Not applicable (direct method)
RangeDependent on sample concentration and instrument sensitivity
Limit of Quantification (LOQ)Typically in the low mg/mL range
Accuracy (% Recovery)High (often used for certifying reference materials)
Precision (%RSD)< 1.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Quench the reaction mixture and extract the organic components using a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Prepare a calibration curve by diluting a stock solution of this compound to concentrations ranging from 1 to 20 µg/mL.[1]

    • Add a known concentration of an internal standard (e.g., dodecane) to both the sample and calibration standards.

  • GC-MS Instrumentation and Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 121, 105, 77).

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.

  • Sample Preparation:

    • Quench the reaction mixture and dilute a known volume with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Prepare a calibration curve by diluting a stock solution of this compound in the mobile phase to concentrations ranging from 1 to 500 µg/mL.

  • HPLC Instrumentation and Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 215 nm.

    • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, using a certified internal standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) to the NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Instrumentation and Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

    • Pulse Angle: A calibrated 90° pulse.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration of this compound using the following equation:

      Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₛₜₐ / Mₓ) * (mₛₜₐ / mₓ) * Pₛₜₐ

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • x = analyte (this compound)

      • std = internal standard

Method Comparison and Recommendations

  • GC-MS is an excellent choice for the routine analysis of this compound, offering high sensitivity and selectivity, especially when using SIM mode. It is particularly advantageous for complex reaction mixtures where separation of volatile components is crucial.

  • HPLC-UV is a robust and widely accessible technique. It is a good alternative to GC if this compound is part of a mixture containing non-volatile or thermally labile compounds. The method can be readily validated and is suitable for quality control applications.

  • qNMR provides the highest accuracy and does not require a calibration curve for the analyte, making it a powerful tool for method validation and the certification of reference materials. While the initial setup and optimization of parameters can be more time-consuming, its direct quantification capability offers a significant advantage for precise measurements.

The choice of method will ultimately depend on the specific requirements of the analysis, including the complexity of the reaction mixture, the required level of accuracy and precision, and the available instrumentation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a reaction mixture.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Quantification reaction_mixture Reaction Mixture quenching Quenching reaction_mixture->quenching extraction Extraction/Dilution quenching->extraction filtration Filtration (for HPLC) extraction->filtration HPLC Path standard_addition Internal Standard Addition extraction->standard_addition gc_ms GC-MS Analysis standard_addition->gc_ms hplc HPLC-UV Analysis standard_addition->hplc qnmr qNMR Analysis standard_addition->qnmr qNMR Path peak_integration Peak Integration gc_ms->peak_integration hplc->peak_integration direct_quantification Direct Quantification (qNMR) qnmr->direct_quantification calibration_curve Calibration Curve peak_integration->calibration_curve result_calculation Result Calculation calibration_curve->result_calculation direct_quantification->result_calculation final_report final_report result_calculation->final_report Final Report

Caption: General workflow for quantitative analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Reactivity of 2-Phenyl-2-propanol

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of this compound with structurally related alcohols. The reactivity of these compounds is primarily dictated by their ability to form stable carbocation intermediates, a key factor in substitution (S_N_1) and elimination (E1) reactions. Understanding these differences is crucial for selecting appropriate substrates and predicting reaction outcomes in synthetic chemistry.

Core Concepts: Carbocation Stability

The reactivity of tertiary alcohols like this compound in acidic media is predominantly governed by the stability of the carbocation formed after the protonated hydroxyl group leaves as a water molecule.[1][2] The stability of this intermediate is influenced by two main factors:

  • Substitution: The number of alkyl groups attached to the positively charged carbon. Stability follows the order: tertiary (3°) > secondary (2°) > primary (1°).[3][4] This is due to inductive effects and hyperconjugation, where adjacent alkyl groups donate electron density to the electron-deficient carbon.[4][5]

  • Resonance: Delocalization of the positive charge through an adjacent pi-system (like a double bond or a phenyl group). Benzylic carbocations, where the positive charge is adjacent to a benzene ring, are significantly stabilized because the charge can be spread across the aromatic ring through resonance.[3][4]

This compound forms a tertiary benzylic carbocation , which benefits from both high substitution and extensive resonance stabilization. This makes it a highly reactive substrate in reactions proceeding through an S_N_1 or E1 pathway.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it with three other alcohols: tert-Butanol, Triphenylmethanol, and 1-Phenyl-1-propanol. The primary reactions considered are acid-catalyzed dehydration (E1) and reaction with hydrogen halides (S_N_1).

  • tert-Butanol: A standard tertiary alcohol, it forms a tertiary carbocation stabilized only by hyperconjugation from its three methyl groups.

  • Triphenylmethanol: A tertiary alcohol where the carbon is attached to three phenyl rings. It forms the triphenylmethyl ("trityl") cation, which is exceptionally stable due to the delocalization of the positive charge over all three aromatic rings.[6]

  • 1-Phenyl-1-propanol: A secondary benzylic alcohol. It forms a carbocation that is both secondary and benzylic, stabilized by one phenyl ring and one ethyl group.

The relative rates of reaction for these alcohols in S_N_1/E1 conditions are directly correlated with the stability of their corresponding carbocation intermediates.

Data Presentation: Relative Reactivity

The following table summarizes the relative reactivity and the stability of the carbocation intermediate for each compound in acid-catalyzed reactions.

CompoundStructureCarbocation IntermediateStability FactorsRelative Reactivity
Triphenylmethanol C(C₆H₅)₃OHTertiary, Triply Benzylic3° + Resonance (3 Phenyl Rings)Very High
This compound (CH₃)₂C(C₆H₅)OHTertiary, Benzylic3° + Resonance (1 Phenyl Ring)High
1-Phenyl-1-propanol CH(OH)(C₂H₅)(C₆H₅)Secondary, Benzylic2° + Resonance (1 Phenyl Ring)Moderate
tert-Butanol (CH₃)₃COHTertiary3° (Hyperconjugation)Moderate to Low

This trend shows that the resonance stabilization provided by phenyl groups has a dominant effect on reactivity. Triphenylmethanol is the most reactive due to the extensive delocalization across three rings. This compound is more reactive than tert-butanol because the resonance stabilization from its single phenyl group is more significant than the hyperconjugation from tert-butanol's methyl groups.

Experimental Protocols

Representative Experiment: Synthesis of 2-Bromo-2-phenylpropane via an S_N_1 Reaction

This protocol describes the reaction of this compound with hydrogen bromide, a classic example of an S_N_1 reaction where the rate is determined by the formation of the stable tertiary benzylic carbocation.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48% HBr)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Sodium Bicarbonate (NaHCO₃) solution, 5% aqueous

  • Deionized Water

  • Diethyl Ether

  • Round-bottom flask, separatory funnel, reflux condenser, drying tube, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place 10.0 g of this compound. Cool the flask in an ice bath.

  • Addition of HBr: Slowly add 30 mL of concentrated hydrobromic acid to the cooled alcohol with gentle swirling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of an organic layer (the product) should be visible. For less reactive alcohols, gentle heating might be required.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 15 mL of cold water (to remove excess HBr).

    • 15 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid).

    • 15 mL of water.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride for 15-20 minutes.

  • Isolation: Decant the dried liquid from the drying agent. The solvent (if any was used) can be removed by rotary evaporation. The final product, 2-bromo-2-phenylpropane, can be purified by distillation under reduced pressure.

Visualizations

Reaction Mechanism and Logical Relationships

The following diagrams illustrate the key mechanistic pathway for this compound and the logical hierarchy of carbocation stability that underpins the observed reactivity trends.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ HBr H-Br C Tertiary Benzylic Carbocation B->C - H₂O D 2-Bromo-2-phenylpropane C->D + Br⁻ H2O H₂O Br Br⁻

Caption: S_N_1 reaction mechanism of this compound with HBr.

Carbocation_Stability Title Carbocation Stability Hierarchy A Triphenylmethyl Cation (3° & Triply Benzylic) B 2-Phenyl-2-propyl Cation (3° & Benzylic) A->B More Stable Than C 1-Phenyl-1-propyl Cation (2° & Benzylic) B->C More Stable Than D tert-Butyl Cation (3°) C->D More Stable Than

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as 2-Phenyl-2-propanol, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

This compound, also known as α,α-dimethylbenzyl alcohol, is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation[1][2][3]. Due to its hazardous properties, it cannot be disposed of as regular waste. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic life and damage plumbing systems[4][5][6].

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key quantitative safety data:

PropertyValueSource
Oral LD50 (Rat) 1300 mg/kg[7]
Dermal LD50 (Rabbit) 4300 mg/kg[7]
Flash Point 87 °C (188.6 °F)[7][8]
Density 0.973 g/cm³ at 20 °C[7]
NFPA Health Hazard 2 (Moderate)[1]
NFPA Flammability Hazard 2 (Moderate)[1]
NFPA Instability Hazard 1 (Low)[1]

Procedural Steps for Proper Disposal

Adherence to a systematic disposal plan is essential for laboratory safety. The following protocol outlines the necessary steps for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses with side shields or chemical goggles[1].

  • Chemical-resistant gloves (e.g., PVC)[1].

  • A lab coat[8].

  • In case of insufficient ventilation, use a MSHA/NIOSH-approved respirator[8].

Step 2: Waste Collection and Segregation

  • Designated Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container[5]. The container should be made of a material compatible with the chemical, such as a metal can or drum[1].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) to prevent ignition[1].

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, open flames, and other ignition sources[1][8].

  • The storage area should be designated for hazardous waste and have appropriate spill containment measures in place.

Step 4: Scheduling a Hazardous Waste Pickup

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Businesses are required to use a licensed waste carrier and may need to complete a waste transfer note for each transfer[4].

Step 5: Spill Management

In the event of a spill:

  • Remove all ignition sources from the area[1].

  • Ventilate the area.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand, earth) and place it into a suitable disposal container[8].

  • For solid spills, use a shovel to place the material into a convenient waste disposal container[8].

  • Clean the spill area thoroughly with soap and water, collecting the wash water for disposal as hazardous waste[1]. Do not allow wash water to enter drains[1].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Use Designated, Labeled Container B->C Proceed to Collection D Segregate from Incompatible Waste C->D E Store in a Cool, Ventilated Area D->E F Contact EHS or Licensed Contractor E->F Ready for Disposal G Schedule Waste Pickup F->G H Spill Occurs I Remove Ignition Sources & Ventilate H->I J Contain and Absorb Spill I->J K Collect Spill Debris as Hazardous Waste J->K K->F Post-Spill Disposal

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for the proper handling and disposal of 2-Phenyl-2-propanol, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This compound, also known as α,α-dimethylbenzyl alcohol, is a combustible solid that presents several health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Understanding and implementing the correct personal protective equipment (PPE) and handling procedures are paramount to minimizing risk.

Essential Safety and Physical Properties

A summary of the key safety and physical data for this compound is provided in the table below for quick reference.

PropertyValueSource
Appearance White to pale-yellow, odorless solid[5]
CAS Number 617-94-7[2][5][6]
Molecular Formula C9H12O[5]
Molar Mass 136.19 g/mol [5]
Boiling Point 202 °C (396 °F; 475 K)[5]
Melting Point 28–32 °C (301–305 K)[5]
Flash Point 87 °C (189 °F)[3][7]
Density 0.973 g/cm³[5][7]
Solubility Practically insoluble in water; Soluble in ethanol and benzene.[5]
Oral LD50 (Rat) 1300 mg/kg[6][7]
Dermal LD50 (Rabbit) 4300 mg/kg[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves are required. Disposable nitrile gloves provide good short-term protection.[8] For extended handling or in case of a spill, consider more robust options and always inspect gloves for integrity before use.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are essential.[8] A face shield should be worn over safety glasses during procedures with a high risk of splashing or exothermic reactions.[8]

  • Skin and Body Protection: A laboratory coat, buttoned and properly fitted, should be worn.[8] Long pants and closed-toe, closed-heel shoes are mandatory to cover as much skin as possible.[8] For situations with a higher risk of exposure, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below exposure limits.[6] If ventilation is insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][9]

Operational Plan for Handling this compound

The following step-by-step workflow ensures the safe handling of this compound from acquisition to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal b1 Review SDS b2 Don Appropriate PPE b1->b2 b3 Prepare Work Area (Fume Hood) b2->b3 c1 Weigh/Measure Chemical b3->c1 c2 Perform Experiment c1->c2 d1 Evacuate Area c1->d1 Spill c2->d1 Spill e1 Segregate Waste c2->e1 d2 Alert Supervisor d1->d2 d3 Use Spill Kit (Inert Absorbent) d2->d3 d3->e1 e2 Label Waste Container e1->e2 e3 Dispose via Approved Channels e2->e3

Figure 1: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2][4][6]

    • Don all required PPE as outlined above.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have a spill kit readily accessible.

  • Handling:

    • Carefully weigh or measure the required amount of this compound. As it is a solid at room temperature, avoid generating dust.[3]

    • When dissolving or reacting, be mindful of potential exothermic reactions.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6]

    • Keep it segregated from incompatible materials, such as strong oxidizing agents.[6]

    • Ensure the container is properly labeled.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain. It should be disposed of through an approved hazardous waste disposal program.[3][4] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][6]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.